Product packaging for TPBM(Cat. No.:CAS No. 6466-43-9)

TPBM

Cat. No.: B1347562
CAS No.: 6466-43-9
M. Wt: 316.4 g/mol
InChI Key: FEHAMBYTUPDFJE-UHFFFAOYSA-N
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Description

TPBM is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4O2S B1347562 TPBM CAS No. 6466-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHAMBYTUPDFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294345
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6466-43-9
Record name NSC95910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, also known as 8-(benzylsulfanylmethyl)theophylline, is a synthetic derivative of the xanthine class of alkaloids. Xanthines, such as caffeine and theophylline, are well-documented psychoactive and physiologically active compounds. The substitution at the 8-position of the purine-2,6-dione core, as seen in this molecule, offers a strategic point for chemical modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, and potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on available data for the compound and its structural analogs.

Chemical Structure and Properties

The chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione consists of a theophylline core N-1 and N-3 methylated xanthine) with a benzylsulfanylmethyl group attached at the C-8 position.

Molecular Formula: C₁₅H₁₆N₄O₂S

IUPAC Name: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Physicochemical Data

Due to the limited availability of specific experimental data for this compound, the following table includes both reported and estimated physicochemical properties.

PropertyValueSource
Molecular Weight 316.38 g/mol PubChem CID 262425
Monoisotopic Mass 316.100 g/mol PubChem CID 262425
XLogP3 1.8PubChem CID 262425 (Computed)
Hydrogen Bond Donor Count 1PubChem CID 262425 (Computed)
Hydrogen Bond Acceptor Count 5PubChem CID 262425 (Computed)
Rotatable Bond Count 4PubChem CID 262425 (Computed)
Topological Polar Surface Area 80.9 ŲPubChem CID 262425 (Computed)
Heavy Atom Count 22PubChem CID 262425 (Computed)
Formal Charge 0PubChem CID 262425 (Computed)
Complexity 509PubChem CID 262425 (Computed)

Synthesis

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 8-chloromethyl-1,3-dimethylxanthine (8-chloromethyltheophylline)

A mixture of theophylline, paraformaldehyde, and concentrated hydrochloric acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 8-chloromethyltheophylline, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

To a solution of 8-chloromethyltheophylline in a suitable solvent such as ethanol or dimethylformamide (DMF), an equimolar amount of benzyl mercaptan and a base (e.g., potassium carbonate or sodium ethoxide) are added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow Theophylline Theophylline Reflux Reflux Theophylline->Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux HCl Conc. HCl HCl->Reflux Intermediate 8-chloromethyl-1,3-dimethylxanthine Reflux->Intermediate Reaction Nucleophilic Substitution Intermediate->Reaction BenzylMercaptan Benzyl Mercaptan BenzylMercaptan->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione Reaction->Product Purification Purification Product->Purification

A generalized synthetic workflow for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Potential Biological Activities and Signaling Pathways

Derivatives of theophylline are known to exhibit a range of biological activities, primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The nature of the substituent at the 8-position significantly influences the potency and selectivity for these targets.

Phosphodiesterase (PDE) Inhibition

Theophylline itself is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides can lead to various physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses. The bulky benzylsulfanylmethyl group at the 8-position of the target molecule may confer selectivity towards certain PDE isozymes.

Adenosine Receptor Antagonism

Theophylline is also a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to stimulant effects on the central nervous system and cardiovascular system. The 8-substituent is critical for affinity and selectivity at adenosine receptors. Large, lipophilic groups at this position can enhance affinity, particularly for the A₁ and A₂A subtypes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Molecule 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Molecule->AR Antagonizes Molecule->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates

An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 80039-33-6

Molecular Formula: C15H16N4O2S

This technical guide provides a comprehensive overview of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belonging to the xanthine class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide incorporates representative information from structurally similar 8-substituted-1,3-dimethylxanthine derivatives to offer a thorough understanding of its expected properties and biological activities. This document is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

While specific experimental data for the title compound is scarce, its general properties can be inferred from its structure and data on related compounds.

PropertyValue/InformationSource
CAS Number 80039-33-6PubChem[1]
Molecular Formula C15H16N4O2SPubChem[1]
Molecular Weight 316.38 g/mol Calculated
Appearance Expected to be a solidInferred
Solubility Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low.Inferred from related xanthine derivatives

Synthesis and Experimental Protocols

A general synthetic route to 8-thio-substituted theophylline derivatives involves the reaction of 8-bromotheophylline with a suitable thiol. The following is a representative protocol based on the synthesis of similar compounds.

General Synthesis of 8-Thio-Substituted Theophylline Derivatives

A solution of 8-bromotheophylline and a slight excess of the desired thiol (in this case, phenylmethanethiol) are dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, such as sodium ethoxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 8-Bromotheophylline 8-Bromotheophylline Reaction Reaction 8-Bromotheophylline->Reaction Phenylmethanethiol Phenylmethanethiol Phenylmethanethiol->Reaction Solvent (Ethanol/DMF) Solvent (Ethanol/DMF) Solvent (Ethanol/DMF)->Reaction Base (NaOEt/K2CO3) Base (NaOEt/K2CO3) Base (NaOEt/K2CO3)->Reaction Stirring/Reflux Stirring/Reflux Stirring/Reflux->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Purification->8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Adenosine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1/A2A/A2B/A3) Adenosine->Adenosine_Receptor Activates Xanthine_Derivative 8-Substituted Xanthine (e.g., Theophylline Derivative) Xanthine_Derivative->Adenosine_Receptor Blocks G_Protein G-Protein Adenosine_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

References

physical and chemical properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. Theophylline and its analogues are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including bronchodilator and anti-inflammatory effects. This document outlines a probable synthetic route, predicted physicochemical properties, and potential biological activities based on the known pharmacology of structurally related xanthine derivatives. The information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the purine-2,6-dione scaffold.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the class of 8-substituted xanthine derivatives. The core structure, 1,3-dimethylxanthine, is commonly known as theophylline, a well-established therapeutic agent primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The substitution at the 8-position of the purine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of the parent molecule. The introduction of a benzylsulfanylmethyl group at this position is expected to influence the compound's interaction with biological targets and its overall physicochemical characteristics.

Physicochemical Properties

PropertyPredicted/Analogous ValueNotes
Molecular Formula C₁₅H₁₆N₄O₂S-
Molecular Weight 316.38 g/mol -
Appearance White to off-white crystalline solidBased on the general appearance of theophylline and its derivatives.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point. Experimental determination is required.
Solubility Poorly soluble in waterThe presence of the hydrophobic benzyl and thiomethyl groups is likely to decrease aqueous solubility compared to theophylline. Soluble in organic solvents like DMSO and DMF.
pKa Not availableThe purine ring system has both acidic and basic centers. The N7-H is weakly acidic.
LogP Not availableThe octanol-water partition coefficient is expected to be higher than that of theophylline, indicating increased lipophilicity.

Synthesis and Experimental Protocols

A plausible synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione involves the nucleophilic substitution of a leaving group at the 8-position of a theophylline precursor with benzyl mercaptan. A common precursor for such reactions is 8-chlorotheophylline.

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Reaction Scheme:

G Theophylline 8-Chloro-1,3-dimethyl-7H-purine-2,6-dione Reaction Theophylline->Reaction Mercaptan Benzyl Mercaptan + Base (e.g., NaH, K2CO3) Mercaptan->Reaction Product 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Reaction->Product Nucleophilic Substitution

Caption: Proposed synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Detailed Protocol (Analogous Procedure):

  • Preparation of the Reaction Mixture: To a solution of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Benzyl mercaptan (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and stirred for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Characterization: The structure of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Analytical Characterization Workflow

G Crude Crude Product TLC TLC Analysis (Reaction Monitoring) Crude->TLC Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure Structure Structural Confirmation Pure->Structure H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR MS Mass Spectrometry Structure->MS EA Elemental Analysis Structure->EA

Caption: Workflow for the purification and characterization of the synthesized compound.

Potential Biological Activities and Signaling Pathways

The biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been explicitly reported. However, based on the extensive research on 8-substituted theophylline derivatives, several potential pharmacological activities can be hypothesized.

Adenosine Receptor Antagonism

Theophylline and many of its 8-substituted derivatives are known to be non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, 8-substituted xanthines can exert a range of effects. The nature of the substituent at the 8-position can significantly influence the affinity and selectivity for different adenosine receptor subtypes. The bulky and lipophilic benzylsulfanylmethyl group may confer selectivity for certain receptor subtypes.

G Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione AR Adenosine Receptors (A1, A2A, A2B, A3) Compound->AR Antagonist G_protein G-protein Signaling AR->G_protein Adenosine Adenosine Adenosine->AR Agonist cAMP Modulation of intracellular cAMP G_protein->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Potential mechanism of action via adenosine receptor antagonism.

Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation. While the 8-substituent can affect PDE inhibitory activity, this remains a plausible mechanism of action for the title compound.

G Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione PDE Phosphodiesterases (PDEs) Compound->PDE Inhibitor cAMP_degradation cAMP → AMP PDE->cAMP_degradation Catalyzes cAMP_increase Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: Potential mechanism of action via phosphodiesterase inhibition.

Future Directions

Further research is warranted to elucidate the precise physicochemical properties and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Key areas for future investigation include:

  • Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, solubility, pKa, and LogP is essential for understanding the drug-like properties of the compound.

  • In Vitro Pharmacological Profiling: Screening the compound for its binding affinity at various adenosine receptor subtypes and its inhibitory activity against different PDE isoenzymes will clarify its primary mechanism(s) of action.

  • Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways, such as cAMP accumulation and downstream signaling events, in relevant cell lines.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of respiratory, inflammatory, or neurological disorders.

Conclusion

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione represents an interesting yet underexplored derivative of theophylline. Based on the known structure-activity relationships of 8-substituted xanthines, it holds the potential for novel pharmacological activities, possibly as a modulator of adenosine receptors or phosphodiesterases. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further investigation into its therapeutic potential.

An In-depth Technical Guide on the Presumed Mechanism of Action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific mechanistic data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This guide, therefore, extrapolates its likely mechanism of action based on the well-established pharmacology of structurally similar 8-substituted xanthine derivatives. The data and protocols presented herein are illustrative and derived from studies on analogous compounds.

Executive Summary

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine chemical class. Xanthine derivatives are well-known for their diverse pharmacological activities, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of various substituents at the 8-position of the xanthine ring is a common strategy to modulate potency and selectivity for these targets.[2] Based on its structural features—a 1,3-dimethylxanthine core (theophylline) with a bulky lipophilic group at the 8-position—the primary mechanism of action for this compound is presumed to be competitive antagonism of adenosine receptors, with a potential for higher affinity and selectivity for the A1 subtype compared to the parent compound, theophylline.[2]

Core Mechanism of Action: Adenosine Receptor Antagonism

The central hypothesis is that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione acts as an antagonist at adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives are classic non-selective antagonists of these receptors.

The introduction of a large, lipophilic benzylsulfanilmethyl group at the 8-position is expected to enhance binding affinity, particularly at the A1 adenosine receptor.[2] By competitively blocking the binding of adenosine to its receptors, the compound would inhibit the downstream signaling cascades initiated by adenosine.

The primary signaling pathways likely modulated by this compound are those coupled to the A1 and A2A adenosine receptors.

  • A1 Adenosine Receptor Pathway (Inhibitory): The A1 receptor couples to inhibitory G proteins (Gi/o). Its activation by adenosine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would prevent this inhibition, leading to a relative increase in cAMP levels.

  • A2A Adenosine Receptor Pathway (Stimulatory): The A2A receptor couples to stimulatory G proteins (Gs). Its activation by adenosine stimulates adenylyl cyclase, increasing intracellular cAMP. Antagonism of this receptor would block this stimulation, leading to a decrease in cAMP.

The net effect on a given cell type would depend on the relative expression of A1 and A2A receptors and the compound's selectivity for each subtype.

Signaling Pathway of A1 Adenosine Receptor Antagonism

A1_Antagonism cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Compound->A1R Antagonizes ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response Leads to

Caption: A1 Adenosine Receptor Antagonism Pathway.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on values typically observed for potent 8-substituted xanthine analogs. These values would be determined through the experimental protocols outlined in Section 4.0.

ParameterA1 ReceptorA2A ReceptorSelectivity (A2A/A1)
Ki (nM) 1535023.3
IC50 (nM) 2560024.0
  • Ki (Inhibition Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki indicates higher affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the specific binding of a radioligand.

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Objective: To determine the binding affinity (Ki) of the compound for A1 and A2A adenosine receptors.

Protocol:

  • Membrane Preparation:

    • Prepare crude membrane fractions from a cell line or tissue known to express the target receptor (e.g., CHO cells transfected with human A1 or A2A receptors).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (membrane fraction) in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • For A1 receptor binding, use a specific radioligand such as [³H]DPCPX. For A2A, use [³H]ZM241385.

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent antagonist (e.g., theophylline or NECA).

    • Incubate the plate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes start->prep assay_setup Set up 96-well plate: - Membranes - Radioligand - Test Compound prep->assay_setup incubation Incubate at RT (60-90 min) assay_setup->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Objective: To determine the functional effect of the compound on adenylyl cyclase activity, confirming its antagonist properties.

Protocol:

  • Cell Culture:

    • Culture cells expressing the target adenosine receptor (e.g., CHO-A1 or HEK-A2A cells) in appropriate media.

    • Plate the cells in 24- or 48-well plates and grow to near confluency.

  • cAMP Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for 20-30 minutes to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound and incubate for 15 minutes.

    • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA). For A1 receptor-expressing cells, also add forskolin to stimulate adenylyl cyclase directly, so that inhibition by the A1 agonist can be measured.

    • Incubate for a further 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the test compound.

    • The antagonist effect will be observed as a rightward shift in the agonist dose-response curve.

    • The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.

Conclusion

While direct experimental evidence for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently in the public domain, its chemical structure strongly suggests a mechanism of action centered on the antagonism of adenosine receptors. The substitution at the 8-position is a well-established strategy for increasing affinity and selectivity for these receptors compared to parent xanthines like theophylline. The experimental protocols detailed in this guide provide a robust framework for confirming this presumed mechanism and precisely quantifying the compound's pharmacological properties. Such studies are essential for the further development and characterization of this and related compounds for potential therapeutic applications.

References

Potential Biological Activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not extensively available in current literature, this document extrapolates its likely pharmacological profile based on the well-established activities of structurally related 8-substituted purine-2,6-dione analogs. This guide explores potential mechanisms of action, including phosphodiesterase (PDE) inhibition, modulation of serotonin receptors, and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside comparative quantitative data from analogous compounds to offer a predictive framework for future research. Signaling pathway and experimental workflow diagrams are included to visually articulate the potential biological context and research strategies for this compound.

Introduction

The 1,3-dimethyl-7H-purine-2,6-dione (theophylline) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Substitutions at the 8-position of the xanthine core have been shown to significantly influence the potency and selectivity of these compounds towards various biological targets. The subject of this guide, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel derivative with potential therapeutic applications. Based on the activities of related compounds, this molecule is hypothesized to interact with key enzymes and receptors involved in cellular signaling and inflammatory processes.

Potential Biological Targets and Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-known inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Inhibition of PDEs leads to an accumulation of these second messengers, resulting in various physiological responses.

  • Potential for PDE9A Inhibition: Studies on other C8-substituted xanthines suggest a potential for selective inhibition of PDE9A, an enzyme with high affinity for cGMP.[4] Uncontrolled expression of PDE9A is linked to neurodegenerative diseases, making its inhibitors promising therapeutic candidates.[4] The benzylsulfanylmethyl group at the C8 position could establish critical hydrophobic interactions within the active site of PDE9A.[4]

Anti-Inflammatory Activity

Several 8-substituted purine-2,6-dione derivatives have demonstrated significant anti-inflammatory properties in various animal models.[5][6]

  • Mechanism: The anti-inflammatory effects are likely mediated by a reduction in neutrophil count and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5] By potentially inhibiting PDEs, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could increase cAMP levels, which is known to have anti-inflammatory effects.[3]

Serotonin (5-HT) Receptor Modulation

Derivatives of 1,3-dimethyl-purine-2,6-dione with substitutions at the 7 and 8 positions have been identified as potent ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7.[7][8] This suggests that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could exhibit psychotropic properties.

  • Potential Anxiolytic and Antidepressant Effects: Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands have shown promise as anxiolytic and antidepressant agents in preclinical studies.[7][8] The specific substitution at the 8-position is crucial for the affinity and selectivity towards these receptors.

Quantitative Data from Structurally Related Compounds

To provide a predictive context for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following tables summarize quantitative data from structurally analogous compounds.

Table 1: Phosphodiesterase Inhibition by Xanthine Derivatives

Compound ScaffoldTargetIC50 (µM)Reference
8-Phenyl-substituted XanthinePDE9A-[4]
PropentofyllinePDE-[2]
AcefyllinePDE4-[3]

Note: Specific IC50 values for the referenced compounds were not available in the provided search results, but they were identified as inhibitors.

Table 2: 5-HT Receptor Affinity of 8-Substituted Purine-2,6-dione Derivatives

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21)---[7][8]
Phenylpropyl-substituted purine-2,6-dione (Compound 12, 14, 16)8-50115-550-[7]

Note: Specific Ki values for Compound 21 were not detailed, but it was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.[7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Phosphodiesterase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against a specific phosphodiesterase enzyme (e.g., PDE9A).

  • Methodology:

    • Recombinant human PDE enzyme is used.

    • The assay is performed in a buffer containing a known concentration of the fluorescently labeled cGMP substrate.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the PDE enzyme and incubated at 37°C.

    • The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.

    • IC50 values are calculated from the dose-response curves.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
  • Objective: To assess the in vivo anti-inflammatory effects of the compound.

  • Methodology:

    • Male Wistar rats are used.

    • The test compound is administered intraperitoneally at various doses.

    • After a set time (e.g., 30 minutes), a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Radioligand Binding Assay for 5-HT Receptor Affinity
  • Objective: To determine the binding affinity of the compound to specific serotonin receptors.

  • Methodology:

    • Cell membranes expressing the human recombinant 5-HT receptor of interest are prepared.

    • The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

PDE_Signaling_Pathway GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC Activates cGMP cGMP sGC->cGMP Converts PDE9A PDE9A cGMP->PDE9A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE9A->GMP Hydrolyzes Cellular_Response Cellular Response PKG->Cellular_Response Leads to Xanthine_Derivative 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione Xanthine_Derivative->PDE9A Inhibits

Caption: Potential inhibition of the cGMP signaling pathway by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB Activates TNFa TNF-α Production NFkB->TNFa Inflammation Inflammation TNFa->Inflammation Xanthine_Derivative 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione PDE_Inhibition PDE Inhibition Xanthine_Derivative->PDE_Inhibition cAMP ↑ cAMP PDE_Inhibition->cAMP cAMP->NFkB Inhibits

Caption: Hypothesized anti-inflammatory mechanism via PDE inhibition and subsequent reduction of TNF-α.

Experimental Workflow

Experimental_Workflow Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening PDE_Assay PDE Inhibition Assay In_Vitro_Screening->PDE_Assay Receptor_Binding 5-HT Receptor Binding Assay In_Vitro_Screening->Receptor_Binding Cytotoxicity Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity Data_Analysis1 Data Analysis (IC50, Ki) PDE_Assay->Data_Analysis1 Receptor_Binding->Data_Analysis1 Cytotoxicity->Data_Analysis1 In_Vivo_Studies In Vivo Studies Data_Analysis1->In_Vivo_Studies Anti_Inflammatory_Model Carrageenan-Induced Paw Edema In_Vivo_Studies->Anti_Inflammatory_Model Behavioral_Model Anxiety/Depression Models In_Vivo_Studies->Behavioral_Model Data_Analysis2 Data Analysis (Efficacy, PK/PD) Anti_Inflammatory_Model->Data_Analysis2 Behavioral_Model->Data_Analysis2 Lead_Optimization Lead Optimization Data_Analysis2->Lead_Optimization

Caption: A general experimental workflow for the pharmacological evaluation of the title compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is pending, a strong rationale exists for its investigation as a potential therapeutic agent. Based on the extensive literature on related xanthine derivatives, this compound is a promising candidate for evaluation as a phosphodiesterase inhibitor, an anti-inflammatory agent, and a modulator of serotonin receptors. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. Future research should focus on the synthesis and in vitro screening of this compound against a panel of PDEs and 5-HT receptors, followed by in vivo studies in relevant disease models to validate its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this compound could further refine its pharmacological profile and lead to the development of novel drug candidates.

References

An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belongs to the class of 8-substituted xanthines. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and experimental evaluation of this compound and its structurally related analogs. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

Xanthine and its derivatives, such as theophylline and caffeine, are well-established pharmacologically active molecules. Modifications at the 8-position of the xanthine scaffold have been a key strategy for the development of potent and selective ligands for various biological targets. The introduction of a benzylsulfanylmethyl group at this position is anticipated to modulate the compound's lipophilicity and steric interactions with target proteins, potentially leading to unique pharmacological profiles.

The primary molecular targets for xanthine derivatives are adenosine receptors (A1, A2A, A2B, and A3) and phosphodiesterase (PDE) enzymes. Antagonism of adenosine receptors is responsible for the stimulant effects of caffeine and the bronchodilatory effects of theophylline. PDE inhibition, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), also contributes to the bronchodilatory and anti-inflammatory effects of these compounds. The specific nature of the substituent at the 8-position plays a crucial role in determining the affinity and selectivity for these different targets.

This guide will detail the probable synthetic pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, provide protocols for its biological evaluation, and present available data on related compounds to infer its potential therapeutic applications.

Synthesis

A direct, published synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been identified in the current literature. However, a plausible and efficient synthesis can be devised based on established methods for the preparation of 8-substituted xanthine derivatives. The most common approach involves the nucleophilic substitution of a leaving group at the 8-methyl position of an 8-halomethyl or 8-sulfonyloxymethyl xanthine derivative.

A likely two-step synthetic pathway would proceed via an 8-chloromethyltheophylline intermediate:

Step 1: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione (8-chloromethyltheophylline)

The synthesis of the key intermediate, 8-chloromethyltheophylline, can be achieved by the chlorination of 8-hydroxymethyltheophylline.

Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

The target compound is then synthesized by the reaction of 8-chloromethyltheophylline with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base.

Experimental Protocols

Protocol 2.1: Synthesis of 8-hydroxymethyl-1,3-dimethyl-7H-purine-2,6-dione

  • Materials: Theophylline, formaldehyde, water.

  • Procedure: A suspension of theophylline (1 mole) in water is treated with an excess of aqueous formaldehyde solution (e.g., 37%). The mixture is heated to reflux for a specified period (e.g., 4-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon cooling, the product, 8-hydroxymethyltheophylline, precipitates and can be collected by filtration, washed with cold water, and dried.

Protocol 2.2: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione

  • Materials: 8-hydroxymethyltheophylline, thionyl chloride, dry solvent (e.g., chloroform or dichloromethane).

  • Procedure: To a suspension of 8-hydroxymethyltheophylline (1 mole) in a dry, inert solvent, thionyl chloride (e.g., 1.2 moles) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 8-chloromethyltheophylline, which can be used in the next step without further purification or recrystallized from a suitable solvent.

Protocol 2.3: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

  • Materials: 8-chloromethyltheophylline, benzyl mercaptan, a base (e.g., potassium carbonate, sodium ethoxide), a suitable solvent (e.g., ethanol, acetone, or dimethylformamide).

  • Procedure: A solution of 8-chloromethyltheophylline (1 mole) in the chosen solvent is treated with benzyl mercaptan (e.g., 1.1 moles) and a base (e.g., 1.5 moles). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, can be purified by column chromatography or recrystallization.

Diagram 1: Proposed Synthetic Pathway

G Theophylline Theophylline Hydroxymethyl 8-hydroxymethyltheophylline Theophylline->Hydroxymethyl Formaldehyde, H2O, Reflux Chloromethyl 8-chloromethyltheophylline Hydroxymethyl->Chloromethyl SOCl2, Dry Solvent Target 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Chloromethyl->Target Benzyl mercaptan, Base, Solvent G cluster_membrane Cell Membrane AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibition (A1) Activation (A2) cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->AR Agonist Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethylxanthine Xanthine->AR Antagonist ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream G cAMP cAMP PDE Phosphodiesterase cAMP->PDE Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP PDE->AMP Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethylxanthine Xanthine->PDE Inhibition CellularResponse Cellular Response (e.g., muscle relaxation) PKA->CellularResponse

An In-depth Technical Guide on the Discovery of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and postulated biological activity of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While specific experimental data for this compound is not extensively available in public literature, this document constructs a comprehensive profile based on established synthetic methodologies for analogous 8-substituted xanthines and the well-documented biological activities of this compound class. The primary synthetic route involves the nucleophilic substitution of an 8-halomethyl-1,3-dimethylxanthine with benzyl mercaptan. Spectroscopic and analytical data for the target compound are predicted based on the analysis of structurally related molecules. The biological evaluation section focuses on the potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione as a modulator of adenosine receptors, a hallmark of many 8-substituted xanthine derivatives. This guide provides detailed, inferred experimental protocols, data tables, and signaling pathway diagrams to facilitate further research and development of this and related compounds.

Introduction

Xanthine and its derivatives are a well-established class of pharmacologically active compounds, with prominent members including caffeine and theophylline. The purine-2,6-dione core structure of xanthines offers multiple sites for chemical modification, with the C8-position being a particularly fruitful site for the introduction of diverse substituents to modulate biological activity. These modifications have led to the discovery of potent and selective antagonists for adenosine receptors, which are implicated in a wide range of physiological and pathological processes, including cardiovascular, central nervous system, inflammatory, and respiratory functions.

This guide focuses on a specific, lesser-studied derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The introduction of a benzylsulfanylmethyl group at the 8-position is anticipated to confer unique physicochemical and pharmacological properties. This document outlines a proposed synthetic pathway, predicted analytical data, and a discussion of its potential biological activities, drawing parallels with structurally similar compounds.

Synthesis and Characterization

The synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can be achieved through a straightforward and efficient two-step process starting from the commercially available and widely used xanthine derivative, theophylline (1,3-dimethylxanthine).

Synthetic Pathway

The proposed synthetic route is depicted below. The first step involves the chloromethylation of theophylline at the C8 position to yield the key intermediate, 8-(chloromethyl)theophylline. This is followed by a nucleophilic substitution reaction with benzyl mercaptan to afford the target compound.

Synthesis_Pathway Theophylline Theophylline (1,3-Dimethylxanthine) Intermediate 8-(Chloromethyl)theophylline Theophylline->Intermediate Paraformaldehyde, HCl(g) Acetic Acid Target 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Intermediate->Target Benzyl Mercaptan, Base Solvent (e.g., DMF) Adenosine_Signaling cluster_receptor Adenosine Receptor (GPCR) cluster_downstream Downstream Signaling Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Receptor Xanthine 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione (Antagonist) Xanthine->Receptor Blocks G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Biological_Workflow Start Synthesized Compound Binding Primary Screening: Radioligand Binding Assays (A₁, A₂ₐ, A₂ₑ, A₃) Start->Binding Functional Functional Assays: cAMP measurement, Calcium mobilization Binding->Functional Active Hits Selectivity Selectivity Profiling: Against other GPCRs, Ion Channels, Kinases Functional->Selectivity ADME In Vitro ADME/Tox: Metabolic stability, Cytotoxicity Selectivity->ADME InVivo In Vivo Efficacy Studies: Relevant animal models ADME->InVivo Promising Candidates

Potential Therapeutic Targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential therapeutic targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione based on its structural classification as a xanthine derivative. Extensive literature searches did not yield specific experimental data for this exact compound. Therefore, the information presented herein is extrapolated from studies on structurally related molecules and the known pharmacology of the xanthine scaffold.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds. Xanthine and its derivatives, such as caffeine and theophylline, are well-characterized pharmacologically active molecules. The core structure, a purine-2,6-dione, serves as a versatile scaffold for the development of therapeutic agents targeting a range of physiological processes. The therapeutic potential of xanthine derivatives stems primarily from their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This whitepaper will explore these and other potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, drawing on the established mechanisms of action for this compound class.

Primary Potential Therapeutic Targets

Based on the pharmacology of the xanthine scaffold, the primary potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-known non-selective antagonists of adenosine receptors.

  • A1 and A2A Receptors in the Central Nervous System (CNS): Antagonism of A1 and A2A receptors in the brain leads to stimulant effects by increasing the release of excitatory neurotransmitters. This mechanism is responsible for the well-known alerting effects of caffeine. Therapeutic applications could include conditions characterized by CNS depression or fatigue.

  • A2B and A3 Receptors in Inflammation: A2B and A3 receptors are implicated in inflammatory pathways. Antagonism of these receptors could provide anti-inflammatory effects, making this compound a candidate for inflammatory diseases.

Signaling Pathway for Adenosine Receptor Antagonism

Adenosine_Antagonism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione AR Adenosine Receptor (A1, A2A, A2B, A3) Xanthine->AR Blocks G_Protein G Protein AR->G_Protein Activates Adenosine Adenosine Adenosine->AR Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Adenosine receptor antagonism by xanthine derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Non-selective PDE inhibition by xanthines leads to an accumulation of intracellular cAMP and cGMP.

  • Smooth Muscle Relaxation: Increased cAMP levels in airway smooth muscle cells lead to relaxation, resulting in bronchodilation. This is the primary mechanism of action for theophylline in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

  • Anti-inflammatory Effects: PDE inhibition can also suppress the activity of inflammatory cells by elevating cAMP levels, which in turn inhibits the release of pro-inflammatory mediators.

  • Cardiovascular Effects: In cardiac muscle, increased cAMP can lead to increased heart rate and contractility.

Signaling Pathway for PDE Inhibition

PDE_Inhibition cluster_cell Intracellular Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Xanthine->PDE Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: Mechanism of phosphodiesterase inhibition by xanthines.

Secondary and Exploratory Therapeutic Targets

Beyond the primary mechanisms, the purine-2,6-dione scaffold has been explored for its activity against other targets.

Sirtuin (SIRT) Inhibition

Recent studies have identified that some 8-mercapto-purine-2,6-dione derivatives can act as inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5), a class of NAD+-dependent deacetylases involved in various cellular processes, including inflammation, metabolism, and neurodegeneration. Sirtuin inhibitors are being investigated for their potential in treating cancer and neurodegenerative diseases. The "benzylsulfanylmethyl" group at the 8-position of the compound suggests that it could potentially interact with the active site of sirtuins.

Serotonin (5-HT) Receptor Modulation

Derivatives of 1,3-dimethyl-purine-2,6-dione have been synthesized and evaluated as ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. These receptors are implicated in the pathophysiology of depression and anxiety. While the specific substitutions differ from the compound of interest, this line of research suggests that the purine-2,6-dione core can be adapted to target neurotransmitter receptors.

Quantitative Data on Related Compounds

While no specific quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has been identified, the following table summarizes data for the parent compound, theophylline, to provide a general context for the potential potency of xanthine derivatives.

CompoundTargetAssayValue
TheophyllinePhosphodiesterase (non-selective)IC50~0.1 - 1 mM
TheophyllineAdenosine A1 ReceptorKi~10 - 20 µM
TheophyllineAdenosine A2A ReceptorKi~5 - 15 µM
TheophyllineAdenosine A2B ReceptorKi>100 µM

Note: These values are approximate and can vary depending on the specific experimental conditions.

Proposed Experimental Protocols

To elucidate the therapeutic targets and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental workflow is proposed.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis and Characterization Screening Primary Target Screening Start->Screening Adenosine_Assay Adenosine Receptor Binding Assays (Radioligand) Screening->Adenosine_Assay PDE_Assay Phosphodiesterase Inhibition Assays (Enzymatic) Screening->PDE_Assay Dose_Response Dose-Response and Potency Determination (IC50/Ki) Adenosine_Assay->Dose_Response PDE_Assay->Dose_Response Secondary_Screening Secondary Target Screening Dose_Response->Secondary_Screening Cell_Based Cell-Based Functional Assays Dose_Response->Cell_Based SIRT_Assay Sirtuin Inhibition Assays Secondary_Screening->SIRT_Assay HT_Assay 5-HT Receptor Binding Assays Secondary_Screening->HT_Assay Bronchodilation_Assay Airway Smooth Muscle Relaxation Assay Cell_Based->Bronchodilation_Assay Anti_Inflammatory_Assay Cytokine Release Assay Cell_Based->Anti_Inflammatory_Assay In_Vivo In Vivo Animal Models Cell_Based->In_Vivo

Caption: Proposed experimental workflow for target validation.

Adenosine Receptor Binding Assays
  • Objective: To determine the affinity of the compound for adenosine receptor subtypes.

  • Methodology: Radioligand binding assays using cell membranes expressing recombinant human A1, A2A, A2B, and A3 receptors. A radiolabeled ligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is competed with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Phosphodiesterase Inhibition Assays
  • Objective: To assess the inhibitory activity of the compound against various PDE isoforms.

  • Methodology: Commercially available PDE enzyme activity assay kits can be used. These assays typically involve incubating the recombinant PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor. The amount of product formed (AMP or GMP) is then quantified, often using a colorimetric or fluorescent method. IC50 values are calculated for each PDE isoform to determine potency and selectivity.

Conclusion

While specific biological data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently available in the public domain, its structural classification as a xanthine derivative provides a strong basis for predicting its potential therapeutic targets. The primary targets are likely to be adenosine receptors and phosphodiesterase enzymes, suggesting potential applications in respiratory, inflammatory, and central nervous system disorders. Further investigation into its activity on secondary targets such as sirtuins and serotonin receptors may reveal novel therapeutic opportunities. The experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive pharmacological characterization of this compound.

In Vitro Screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro screening strategies for the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not currently available in published literature, this document extrapolates from research on structurally related 8-substituted xanthine analogs to propose a robust screening cascade. The proposed assays are designed to elucidate the compound's potential cytotoxic, anti-proliferative, and receptor-specific activities. Detailed experimental protocols for key assays are provided to facilitate the initiation of laboratory investigations. Furthermore, this guide includes visualizations of a proposed experimental workflow and a potential signaling pathway to aid in experimental design and data interpretation.

Introduction

Xanthine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The core scaffold, a purine-2,6-dione, has been extensively modified at the N1, N3, N7, and C8 positions to generate molecules with diverse biological functions, including adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and anti-cancer effects. The title compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel analog with a distinct substitution at the C8 position. This modification warrants a thorough in vitro investigation to characterize its biological profile and therapeutic potential.

This guide outlines a tiered approach to the in vitro screening of this compound, starting with broad cytotoxicity assessments and progressing to more specific mechanistic studies.

Proposed In Vitro Screening Cascade

Based on the known activities of 8-substituted xanthine derivatives, the following in vitro assays are recommended for the initial characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Cytotoxicity and Anti-proliferative Activity

Many xanthine derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[1] Therefore, the initial screening should focus on assessing the cytotoxic and anti-proliferative potential of the compound.

Table 1: Proposed Cytotoxicity and Anti-proliferative Assays

Assay Purpose Typical Cell Lines Endpoint Measured
MTT AssayTo assess metabolic activity as an indicator of cell viability.A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma)IC50 (half-maximal inhibitory concentration)
Crystal Violet AssayTo quantify cell number as a measure of cell proliferation.Same as MTT AssayGI50 (half-maximal growth inhibition)
Colony Formation AssayTo evaluate the long-term ability of single cells to form colonies.Same as MTT AssayPlating efficiency and surviving fraction
Cell Cycle Analysis (Flow Cytometry)To determine the effect of the compound on cell cycle progression.Same as MTT AssayPercentage of cells in G0/G1, S, and G2/M phases
Apoptosis Assay (e.g., Annexin V/PI staining)To detect and quantify programmed cell death.Same as MTT AssayPercentage of apoptotic and necrotic cells
Adenosine Receptor Binding Affinity

The xanthine scaffold is a well-known antagonist of adenosine receptors. Modifications at the C8 position can significantly influence the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Table 2: Proposed Adenosine Receptor Binding Assays

Assay Purpose Receptor Source Radioligand Endpoint Measured
Radioligand Binding AssayTo determine the binding affinity of the compound to adenosine receptor subtypes.Membranes from cells expressing recombinant human adenosine receptors (e.g., CHO or HEK293 cells)[³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3)Ki (inhibitory constant)
Phosphodiesterase (PDE) Inhibition

Certain xanthine derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Table 3: Proposed Phosphodiesterase Inhibition Assays

Assay Purpose Enzyme Source Substrate Endpoint Measured
PDE Activity AssayTo measure the inhibition of different PDE isoforms.Recombinant human PDE isoforms (e.g., PDE1-PDE11)cAMP or cGMPIC50 (half-maximal inhibitory concentration)

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for Adenosine A1 Receptor
  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human adenosine A1 receptor.

  • Binding Reaction: In a 96-well plate, mix the cell membranes (20-40 µg of protein) with the radioligand [³H]DPCPX (e.g., 1-2 nM) and various concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Target-Based Screening cluster_3 Lead Optimization A Compound Synthesis and Characterization B Cytotoxicity Screening (MTT, Crystal Violet) A->B C Determine IC50/GI50 B->C D Colony Formation Assay C->D E Cell Cycle Analysis C->E F Apoptosis Assay C->F G Adenosine Receptor Binding Assays C->G H Phosphodiesterase Inhibition Assays C->H I Structure-Activity Relationship (SAR) Studies D->I E->I F->I G->I H->I

Caption: Proposed experimental workflow for the in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Potential Signaling Pathway

G Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione A1R Adenosine A1 Receptor Compound->A1R Antagonism AC Adenylate Cyclase A1R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Cell Cycle Arrest, Apoptosis) PKA->Downstream

Caption: Hypothesized signaling pathway involving adenosine A1 receptor antagonism.

Conclusion

The in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione holds the potential to uncover novel pharmacological activities. The proposed screening cascade, encompassing cytotoxicity, adenosine receptor binding, and phosphodiesterase inhibition assays, provides a comprehensive framework for the initial characterization of this compound. The detailed protocols and visual aids included in this guide are intended to facilitate the commencement of these important preclinical investigations. Further studies will be necessary to fully elucidate the mechanism of action and therapeutic potential of this promising xanthine derivative.

References

In-depth Technical Guide: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identifier: PubChem CID 262425 Chemical Formula: C15H16N4O2S

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. While the core 1,3-dimethylxanthine structure is well-known for its physiological effects, notably as a metabolite of caffeine and theophylline, the specific biological activities and pharmacological profile of the 8-(benzylsulfanylmethyl) substituted variant are not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of the available information for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is presented below. This data is primarily computationally generated and sourced from the PubChem database.

PropertyValueSource
Molecular Weight316.38 g/mol PubChem
XLogP3-AA1.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem
Exact Mass316.10484 g/mol PubChem
Monoisotopic Mass316.10484 g/mol PubChem
Topological Polar Surface Area79.9 ŲPubChem
Heavy Atom Count22PubChem
Formal Charge0PubChem
Complexity489PubChem

Synthesis and Characterization

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 8-chlorotheophylline 8-chlorotheophylline reaction_mixture 8-chlorotheophylline->reaction_mixture benzyl_mercaptan Benzyl Mercaptan benzyl_mercaptan->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture product 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione reaction_mixture->product Nucleophilic Substitution

Caption: Hypothetical synthesis of the target compound.

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific databases, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have been identified. Research on other purine-2,6-dione derivatives suggests a wide range of potential pharmacological activities, including but not limited to, anti-inflammatory and antidepressant effects. However, without experimental data for the specific compound , any discussion of its biological role would be purely speculative.

Experimental Protocols

As no experimental studies involving 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were found, this guide cannot provide detailed methodologies for its analysis or use in biological assays.

Conclusion and Future Directions

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a chemical entity for which there is a significant lack of publicly available research data. While its structure suggests potential for biological activity, based on the known pharmacology of the purine-2,6-dione scaffold, further investigation is required to elucidate its properties. Future research efforts could focus on:

  • Chemical Synthesis and Characterization: Development and publication of a robust synthetic route and full analytical characterization (NMR, MS, etc.).

  • In Vitro Screening: Evaluation of its activity against a panel of common drug targets, such as phosphodiesterases, adenosine receptors, and various kinases.

  • Cell-Based Assays: Assessment of its effects on cellular processes, including inflammation, proliferation, and apoptosis in relevant cell lines.

The generation of such data would be the first step towards understanding the potential of this compound for further drug development.

Safety and Toxicity Profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and related compounds. No specific toxicological studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were identified in the public domain. The information provided should be used for research and informational purposes only.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, are known to exhibit a wide range of pharmacological activities. Modifications at the 8-position of the xanthine scaffold have been a key strategy in the development of new therapeutic agents. This technical guide aims to provide a comprehensive overview of the available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and to outline standard experimental protocols for its toxicological assessment.

Quantitative Toxicity Data

A thorough search of scientific literature and toxicology databases revealed no specific quantitative toxicity data (e.g., LD50, IC50) for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

However, safety data for a structurally similar compound, 8-benzyl-theophylline (CAS No: 2879-15-4), is available and summarized below. Theophylline itself is a well-characterized methylxanthine drug used in the treatment of respiratory diseases, with a narrow therapeutic index and a range of known side effects.[1][2]

Table 1: Summary of Available Toxicity Data for 8-Benzyl-Theophylline

Toxicity EndpointResultReference
Acute Toxicity
Oral LD50No data available[3]
Irritation/Corrosion
Skin Corrosion/IrritationNo data available[3]
Serious Eye Damage/IrritationNo data available[3]
Sensitization
Respiratory or Skin SensitizationNo data available[3]
Genotoxicity
Germ Cell MutagenicityNo data available[3]
Carcinogenicity
CarcinogenicityNo data available[3]
Reproductive Toxicity
Reproductive ToxicityNo data available[3]
Specific Target Organ Toxicity
STOT-Single ExposureNo data available[3]
STOT-Repeated ExposureNo data available[3]
Aspiration Hazard
Aspiration HazardBased on available data, the classification criteria are not met.[3]

General Toxicity of Purine Analogs

Purine analogs are a class of compounds that interfere with the synthesis of DNA and RNA.[4][5] While this property is harnessed for therapeutic purposes, particularly in cancer chemotherapy, it also underlies their potential toxicity.[5] The toxic effects of purine analogs can be multi-faceted, affecting various organ systems. Neurotoxicity is a recognized side effect of some purine analogs, with symptoms ranging from mild to severe.[6] The genotoxic potential of purine analogs is also a key consideration in their safety assessment.[7]

Experimental Protocols for Toxicity Assessment

In the absence of specific data, the following are detailed, generalized protocols for key in vitro assays that would be essential for evaluating the safety and toxicity profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for a specified exposure period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13][14]

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[12][14]

Methodology:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation in mammals, as some chemicals only become mutagenic after metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies on the treated plates compared to the control plates indicates that the compound is mutagenic.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Incubate (Formazan Formation) mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis start Prepare Salmonella Strains mix_s9 Mix Bacteria, Compound & S9 (or buffer) start->mix_s9 compound Prepare Compound Concentrations compound->mix_s9 plate Plate on Histidine-free Agar mix_s9->plate incubate Incubate Plates plate->incubate count Count Revertant Colonies incubate->count result Determine Mutagenicity count->result

Caption: Workflow of the Ames test for genotoxicity.

Conclusion

There is a significant lack of publicly available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The provided information on the structurally similar compound, 8-benzyl-theophylline, also indicates a lack of comprehensive toxicological evaluation. Therefore, a thorough safety assessment, including in vitro cytotoxicity and genotoxicity assays as outlined in this guide, is imperative to characterize the toxicological profile of this compound before any further development or application. Researchers and drug development professionals should proceed with caution and conduct rigorous preclinical safety studies to establish a comprehensive safety profile.

References

Methodological & Application

Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for the synthesis and characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. The protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development. The synthesis involves a nucleophilic substitution reaction at the C8 position of the theophylline scaffold. Detailed experimental procedures for synthesis, purification, and characterization using various analytical techniques are described.

Introduction

Theophylline, a methylxanthine derivative, and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Modifications at the 8-position of the theophylline ring system have been shown to modulate its biological effects, leading to the development of compounds with potential therapeutic applications, including bronchodilator and anti-inflammatory properties.[1] The introduction of a benzylsulfanylmethyl group at this position is hypothesized to enhance lipophilicity and potentially introduce novel interactions with biological targets. This document outlines a detailed protocol for the synthesis and thorough characterization of this novel compound.

Experimental Protocols

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

This protocol describes the synthesis of the target compound via a nucleophilic substitution reaction between 8-bromotheophylline and benzyl mercaptan.

Materials:

  • 8-Bromotheophylline

  • Benzyl mercaptan (phenylmethanethiol)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Benzylmercaptide: In a 250 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in absolute ethanol (50 mL) with gentle stirring. To this solution, add benzyl mercaptan (1.24 g, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiolate salt.

  • Nucleophilic Substitution Reaction: To the freshly prepared sodium benzylmercaptide solution, add 8-bromotheophylline (2.59 g, 10 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add distilled water (50 mL) to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

The following protocols are for the structural elucidation and purity assessment of the synthesized compound.

a) Melting Point Determination:

  • Apparatus: Digital melting point apparatus.

  • Procedure: Place a small amount of the dried, crystalline product into a capillary tube. Determine the melting point range and report it in degrees Celsius.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Apparatus: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Procedure: Record the FT-IR spectrum of the solid sample from 4000 to 400 cm⁻¹. Report the characteristic absorption frequencies (ν) in cm⁻¹.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Apparatus: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure for ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Record the ¹H NMR spectrum. Report chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicity (s = singlet, t = triplet, m = multiplet), and integration values.

  • Procedure for ¹³C NMR: Use the same sample to record the ¹³C NMR spectrum. Report chemical shifts (δ) in ppm.

d) Mass Spectrometry (MS):

  • Apparatus: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source and acquire the mass spectrum in positive ion mode. Report the mass-to-charge ratio (m/z) for the molecular ion peak [M+H]⁺.

Data Presentation

The following table summarizes the expected quantitative data for the successful synthesis and characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

ParameterExpected Value
Physical Properties
Molecular FormulaC₁₅H₁₆N₄O₂S
Molecular Weight316.38 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point185 - 190 °C (Expected range)
Yield75 - 85% (Typical)
FT-IR (cm⁻¹) ~3100 (Ar-H), ~2950 (C-H), ~1700 (C=O), ~1650 (C=O), ~1550 (C=N), ~1450 (C=C), ~690 (C-S)
¹H NMR (400 MHz, CDCl₃) δ ~7.30 (m, 5H, Ar-H), δ 4.20 (s, 2H, S-CH₂-Ar), δ 3.80 (s, 2H, Purine-CH₂-S), δ 3.55 (s, 3H, N-CH₃), δ 3.40 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~155.0 (C=O), ~151.5 (C=O), ~148.0 (C-N), ~141.0 (C-N), ~137.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~107.0 (C-C), ~36.0 (S-CH₂-Ar), ~30.0 (N-CH₃), ~28.0 (N-CH₃), ~25.0 (Purine-CH₂-S)
Mass Spectrometry (ESI-MS) m/z = 317.10 [M+H]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagents & Conditions 8-Bromotheophylline 8-Bromotheophylline Reagents NaOH, Ethanol Reflux, 4-6h Product 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione 8-Bromotheophylline->Product Benzyl Mercaptan Benzyl Mercaptan Benzyl Mercaptan->Product

Caption: Synthetic pathway for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound MP Melting Point Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (ESI) Start->MS Data Structural Confirmation & Purity Assessment MP->Data FTIR->Data NMR->Data MS->Data

Caption: Workflow for the analytical characterization of the synthesized compound.

References

Application Notes and Protocols for the Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of 1,3-dimethylxanthine (theophylline). As a member of the xanthine family, this compound is of interest in medicinal chemistry and drug development. Accurate and precise analytical methods are crucial for its quantification in various matrices, including for purity assessment of the active pharmaceutical ingredient (API) and in preclinical research.

While specific validated analytical methods for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are not widely published, methods for the parent compound, theophylline, and other 8-substituted xanthine derivatives can be adapted. This document provides detailed protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: These protocols are provided as a starting point and should be fully validated for the user's specific matrix and instrumentation to ensure compliance with regulatory guidelines.

Method 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the bulk drug substance and for assay measurements in formulated products. The purine-2,6-dione core possesses a strong chromophore, making UV detection a straightforward and robust choice.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • Reference standard of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 273 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent.

Data Presentation: HPLC-UV Method Performance (Illustrative Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98.0% - 102.0%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc Inject 10 µL column C18 Reversed-Phase Column (30°C) hplc->column Mobile Phase Flow (1.0 mL/min) detector UV-Vis Detector (273 nm) column->detector Eluent data Data Acquisition & Processing detector->data Signal (Absorbance) report Generate Report (Purity, Assay) data->report

Caption: General workflow for purity and assay analysis by HPLC-UV.

Method 2: Quantification in Biological Matrices by LC-MS/MS

For quantifying low concentrations of the compound in complex biological matrices like plasma or serum, a highly sensitive and selective method such as LC-MS/MS is required.[1][2] This approach is standard in pharmacokinetic and drug metabolism studies.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Theophylline-d6).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Analyte MRM Transition: To be determined by infusing a standard solution. Based on the structure (C15H16N4O2S, MW: 316.38), the protonated molecule [M+H]+ would be m/z 317.1. A plausible fragmentation would involve the loss of the benzyl group.

    • Q1 (Precursor Ion): m/z 317.1

    • Q3 (Product Ion): m/z 91.1 (benzyl fragment)

  • Internal Standard MRM Transition: To be determined based on the IS used.

  • Key Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

Data Presentation: LC-MS/MS Method Performance (Illustrative Data)
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal
Recovery > 85%

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) ppt Add Acetonitrile + IS (150 µL) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant lc UHPLC Separation (C18 Column) supernatant->lc Inject 5 µL esi ESI Source (Positive Ionization) lc->esi msms Triple Quadrupole MS (MRM Mode) esi->msms data Data Acquisition msms->data quant Quantification data->quant Peak Integration & Quantification

Caption: Workflow for the bioanalysis of the analyte using protein precipitation and LC-MS/MS.

Structural Characterization

For initial structural confirmation and characterization of the synthesized compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the positions of the dimethyl and benzylsulfanylmethyl groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.

These characterization methods are essential for verifying the identity and purity of the reference standard used in the quantitative analyses described above.

References

Application Note: HPLC Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a substituted xanthine derivative. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds, which are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Accurate and reliable quantitative analysis is crucial for the characterization, purity assessment, and pharmacokinetic studies of such molecules. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[1][2][3] This document provides a comprehensive protocol for the HPLC analysis of this specific xanthine derivative.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and the HPLC instrument configuration for the analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Materials and Reagents
  • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water, deionized and filtered (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20mM Ammonium Acetate (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Note: The detection wavelength of 275 nm is based on the characteristic absorbance of the 1,3-dimethyl-7H-purine-2,6-dione core structure found in similar molecules like theophylline and caffeine.

Preparation of Standard and Sample Solutions

2.4.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of the 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.4.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4.3. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of this HPLC method. These values are based on typical results for the analysis of xanthine derivatives.

ParameterExpected Value
Retention Time (tR) Approx. 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Chemical Structure

Start Start Prep_Standards Prepare Standard Solutions (1-100 µg/mL) Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Setup HPLC System Setup (C18, ACN:Ammonium Acetate, 275 nm) Prep_Standards->HPLC_Setup Prep_Sample->HPLC_Setup Inject_Standards Inject Standard Solutions HPLC_Setup->Inject_Standards Calibration_Curve Generate Calibration Curve Inject_Standards->Calibration_Curve Inject_Sample Inject Sample Solution Calibration_Curve->Inject_Sample Data_Acquisition Acquire Chromatogram Inject_Sample->Data_Acquisition Quantification Quantify Analyte Concentration Data_Acquisition->Quantification End End Quantification->End

References

Application Note: NMR Spectroscopic Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a substituted xanthine derivative.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine), a compound class with significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. This note outlines the standard operating procedures for preparing a sample and acquiring high-quality 1D (¹H, ¹³C) and 2D NMR data, along with a guide to data processing and interpretation. The molecular structure is shown in Figure 1.

Chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dioneFigure 1. Chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Predicted NMR Spectroscopic Data

While specific experimental data is not publicly available, the expected chemical shifts for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can be predicted based on its structure and known values for similar compounds. The following tables summarize the anticipated ¹H and ¹³C NMR signals. These values are intended as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data (Predicted for CDCl₃ at 400 MHz)

Atom Number(s)MultiplicityIntegrationPredicted Chemical Shift (δ, ppm)Notes
H-1', 2', 3', 4', 5'Multiplet5H7.20 - 7.40Aromatic protons of the benzyl group.
H-aSinglet2H~4.20Methylene protons of the benzyl group.
H-bSinglet2H~4.00Methylene bridge protons at C8.
N1-CH₃Singlet3H~3.40Methyl protons on the purine ring.
N3-CH₃Singlet3H~3.60Methyl protons on the purine ring.
N7-HBroad Singlet1HVariableExchangeable proton, may not be observed.

Table 2: Predicted ¹³C NMR Data (Predicted for CDCl₃ at 100 MHz)

Atom Number(s)Predicted Chemical Shift (δ, ppm)Notes
C6~155.0Carbonyl carbon.
C2~151.5Carbonyl carbon.
C4~148.0Quaternary carbon in purine ring.
C8~145.0Substituted carbon in purine ring.
C-i (benzyl)~137.0Quaternary carbon of the benzyl group.
C-o, C-m, C-p (benzyl)127.0 - 129.5Aromatic carbons of the benzyl group.
C5~107.0Quaternary carbon in purine ring.
C-a~36.0Methylene carbon of the benzyl group.
N3-CH₃~29.7Methyl carbon.
N1-CH₃~28.0Methyl carbon.
C-b~25.0Methylene bridge carbon at C8.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like the target compound.

  • Compound Quantity : For ¹H NMR, weigh 5-25 mg of the compound.[1][2][3] For the less sensitive ¹³C NMR, a higher concentration is preferable, using 50-100 mg of material or as much as will dissolve to form a near-saturated solution.[2][3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. Use approximately 0.6-0.7 mL of solvent.[3]

  • Dissolution : Prepare the sample in a small, clean vial, not directly in the NMR tube.[3] Add the solvent to the compound and gently vortex or warm if necessary to ensure complete dissolution.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube.[2] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[2][4]

  • Transfer : Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm (approx. 0.7 mL).[1]

  • Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[4][5] Typically, this is pre-dissolved in the deuterated solvent by the supplier.

  • Capping and Labeling : Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary.

¹H NMR Acquisition:

  • Pulse Program: zg30 (or standard 1D proton experiment)

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1.0 - 2.0 seconds

  • Acquisition Time (AQ): ~3-4 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled ¹³C experiment)

  • Number of Scans (NS): 1024 or more (depends on concentration)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1-2 seconds

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

2D NMR (Optional but Recommended):

  • COSY (¹H-¹H Correlation): To establish proton-proton coupling networks.

  • HSQC (¹H-¹³C Correlation): To map protons to their directly attached carbons.

  • HMBC (¹H-¹³C Correlation): To identify long-range (2-3 bond) correlations, crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing Protocol

Raw NMR data (FID) must be processed to generate a frequency-domain spectrum. Software such as Bruker's TopSpin or Mnova can be used.[6][7]

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum. An exponential window function is typically applied before transformation to improve the signal-to-noise ratio.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[6] This can be done automatically and then fine-tuned manually.

  • Baseline Correction: A baseline correction is applied to ensure the baseline is flat and at zero intensity.[6]

  • Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H NMR): The area under each peak is integrated to determine the relative ratio of protons giving rise to the signals.[7]

  • Peak Picking: The exact chemical shift values for all significant peaks are identified and labeled.[7]

Workflow Visualization

The following diagram illustrates the complete workflow for the NMR analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter Solution into NMR Tube dissolve->filter setup Setup Spectrometer (Tune, Lock, Shim) filter->setup acq_1d Acquire 1D Spectra (¹H, ¹³C) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d ft Fourier Transform acq_2d->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum (TMS or Solvent) phase->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals integrate->assign structure Structure Verification assign->structure report Generate Report structure->report

NMR Analysis Workflow

References

Application Note: Mass Spectrometric Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a xanthine derivative with potential applications in drug discovery. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific identification and characterization of this compound. A proposed fragmentation pathway is presented, supported by analysis of its structural motifs. This document is intended to guide researchers in developing analytical methods for the characterization of this and structurally related compounds.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a synthetic derivative of theophylline (1,3-dimethylxanthine). Xanthine derivatives are a class of compounds with a wide range of pharmacological activities, and their characterization is crucial in drug development.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1][2] This application note details an LC-MS/MS method for the analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and proposes a fragmentation pattern to aid in its identification.

Experimental Protocol

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is recommended for the analysis.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (MS1) and Product Ion Scan (MS2)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy Optimized for fragmentation (e.g., 10-40 eV)

Data Analysis and Expected Results

The chemical formula for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is C₁₅H₁₆N₄O₂S, with an exact mass of 316.10.

Proposed Fragmentation Pathway

Upon electrospray ionization in positive mode, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 317.1. Collision-induced dissociation (CID) is predicted to induce fragmentation at several key points in the molecule. The most prominent fragmentation is anticipated to be the cleavage of the C-S bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the cleavage of the bond between the methylene bridge and the purine ring.

Table 2: Predicted m/z Values for Major Ions

IonProposed StructurePredicted m/z
[M+H]⁺Protonated parent molecule317.1
Fragment 1Tropylium ion (C₇H₇⁺)91.1
Fragment 21,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-ylmethylium209.1
Fragment 3Benzyl radical cation91.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working Serial Dilution hplc HPLC Separation (C18 Column) working->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms spectra Mass Spectra Acquisition (MS1 and MS2) ms->spectra frag Fragmentation Pattern Analysis spectra->frag quant Quantification frag->quant

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway cluster_frags Fragment Ions parent Parent Ion [M+H]⁺ m/z = 317.1 frag1 Tropylium Ion m/z = 91.1 parent->frag1 C-S Cleavage frag2 Purine-Methylium Ion m/z = 209.1 parent->frag2 CH₂-Purine Cleavage

Caption: Proposed fragmentation of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

References

Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a synthetic derivative of xanthine. The xanthine scaffold is notably present in compounds like caffeine and theophylline, which are known to exhibit a range of biological activities.[1] Xanthine derivatives often act as inhibitors of phosphodiesterases (PDEs) or as antagonists of adenosine receptors, leading to a variety of cellular responses.[2][3] The specific biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are not extensively documented in publicly available literature. Therefore, the following protocols provide a general framework for researchers to investigate its potential effects in a cell culture setting.

These application notes will guide researchers in determining the cytotoxic profile and potential mechanism of action of this compound. The provided protocols are based on standard methodologies for similar compounds and should be adapted as necessary for specific cell lines and experimental goals.

Data Presentation

As no specific quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is currently available in the literature, a template table is provided below for researchers to populate with their experimental findings. This will allow for a clear and structured presentation of quantitative data for easy comparison.

Table 1: Summary of Experimental Data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

ParameterCell LineValueNotes
IC50 (µM) e.g., A549TBDCalculated from cytotoxicity assay
Effective Concentration (µM) e.g., HEK293TBDConcentration for a specific biological effect
Solubility in DMSO (mM) N/ATBDDetermined during stock solution preparation
Treatment Duration (hr) e.g., 24, 48, 72TBDOptimized for observed effects

TBD: To be determined by the researcher.

Experimental Protocols

Preparation of Stock Solution

A critical first step in utilizing a new compound is the preparation of a stock solution. Due to the aromatic and heterocyclic nature of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, it is predicted to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in cell culture experiments.

Materials:

  • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This protocol will help determine the concentration range over which the compound affects cell viability.

Materials:

  • Selected mammalian cell line(s) (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells for a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Potential Mechanisms of Action and Further Assays

Based on the activities of similar xanthine derivatives, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could potentially act as a phosphodiesterase (PDE) inhibitor or an adenosine receptor antagonist.

Phosphodiesterase (PDE) Inhibition Assay

PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular levels of these second messengers.

Suggested Assay: A commercially available PDE activity assay kit can be used. These kits typically provide a PDE substrate and a method to detect the product of the PDE reaction. The protocol would involve:

  • Preparing cell lysates.

  • Incubating the lysates with the PDE substrate in the presence and absence of various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Measuring the product formation according to the kit's instructions. A decrease in product formation in the presence of the compound would indicate PDE inhibition.

Adenosine Receptor Antagonism Assay

Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes. Antagonism of these receptors can be assessed by measuring changes in intracellular cAMP levels.

Suggested Assay: A cAMP assay can be performed on a cell line known to express adenosine receptors (e.g., HEK293 cells transfected with a specific adenosine receptor subtype).[7][8] The general steps would be:

  • Treating the cells with an adenosine receptor agonist (e.g., NECA) to induce a change in cAMP levels.

  • Co-treating the cells with the agonist and various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Measuring intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.

  • A reversal of the agonist-induced cAMP change by the compound would suggest adenosine receptor antagonism.

Visualizations

Experimental_Workflow Experimental Workflow for Compound Characterization cluster_prep Preparation cluster_viability Cytotoxicity Screening cluster_moa Mechanism of Action cluster_data Data Analysis prep_stock Prepare Stock Solution (10-50 mM in DMSO) seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat with Compound (0.1-100 µM) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 pde_assay PDE Inhibition Assay calc_ic50->pde_assay ar_assay Adenosine Receptor Antagonism Assay calc_ic50->ar_assay analyze_data Analyze and Summarize Data pde_assay->analyze_data ar_assay->analyze_data

Caption: Workflow for characterizing the compound in cell culture.

Putative_Signaling_Pathways Putative Signaling Pathways of Xanthine Derivatives cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway compound 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione adenosine_receptor Adenosine Receptor compound->adenosine_receptor Antagonism ac Adenylyl Cyclase adenosine_receptor->ac camp cAMP ac->camp converts atp ATP pka Protein Kinase A camp->pka activates cellular_response_ar Cellular Response pka->cellular_response_ar phosphorylates targets compound2 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione pde Phosphodiesterase (PDE) compound2->pde Inhibition amp AMP pde->amp hydrolyzes to camp2 cAMP camp2->pde substrate cellular_response_pde Cellular Response camp2->cellular_response_pde leads to

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for In Vivo Evaluation of 8-Substituted Xanthine Derivatives in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific in vivo studies in mice for the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have been published. The following application notes and protocols are a generalized guide based on methodologies used for structurally related 8-substituted xanthine (theophylline) derivatives. These are intended to serve as a starting point for researchers designing in vivo studies for this class of compounds.

Introduction

8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of theophylline (1,3-dimethylxanthine). Xanthine derivatives, particularly those substituted at the 8-position, are a well-studied class of compounds known to interact with various biological targets, most notably as antagonists of adenosine receptors.[1][2] Depending on the nature of the substituent at the C8 position, these molecules can exhibit a range of pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-cancer, and psychotropic effects.[3][4][5][6]

In vivo studies in mice are crucial for characterizing the pharmacokinetic profile, efficacy, and safety of novel xanthine derivatives. The protocols outlined below are based on common experimental models used to evaluate the anti-inflammatory and psychotropic properties of similar compounds.[4][5]

Potential Therapeutic Applications for In Vivo Studies

Based on the activities of related compounds, potential applications for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione that could be explored in mouse models include:

  • Anti-inflammatory Activity: Many purine-2,6-dione derivatives have been shown to possess anti-inflammatory properties, often evaluated in models of paw edema and peritonitis.[4]

  • Adenosine Receptor Antagonism: 8-substituted xanthines are frequently potent antagonists of A1 and A2 adenosine receptors, which can be evaluated by measuring their effects on heart rate and blood pressure.[2][7]

  • Central Nervous System (CNS) Effects: Depending on their ability to cross the blood-brain barrier, these compounds may have anxiolytic or antidepressant effects, which can be assessed using behavioral models like the forced swim test or four-plate test.[5]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol is adapted from studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives.[4]

Objective: To assess the potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to reduce acute inflammation in mice.

Materials:

  • Test Compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

  • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline, or 1% Tween 80 in saline

  • Positive Control: Indomethacin (10 mg/kg)

  • Inducing Agent: 1% Carrageenan solution in sterile saline

  • Animals: Male Swiss mice (20-25 g)

  • Plethysmometer

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into the following groups (n=8 per group):

    • Vehicle Control

    • Test Compound (e.g., 10, 25, 50 mg/kg)

    • Positive Control (Indomethacin)

  • Compound Administration: Administer the test compound or controls via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Inflammation Induction: One hour after compound administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=8) acclimatize->grouping admin Compound Administration (i.p. or p.o.) grouping->admin induce Carrageenan Injection (50 µL into paw) admin->induce 1 hour measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure calculate Calculate Edema Inhibition measure->calculate G compound Test Compound Administration anxiety Anxiety State compound->anxiety Reduces punishment Fear of Punishment (Electric Shock) anxiety->punishment Overcomes crossings Number of Punished Crossings punishment->crossings Increases G cluster_receptor Cell Membrane AR Adenosine Receptor (A1/A2A) AC Adenylyl Cyclase AR->AC Inhibits (A1) or Stimulates (A2A) cAMP cAMP AC->cAMP Converts ATP ATP Response Physiological Response (e.g., ↓ Inflammation) cAMP->Response Leads to Adenosine Adenosine Adenosine->AR Activates Xanthine 8-Substituted Xanthine (Test Compound) Xanthine->AR Blocks

References

Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a xanthine derivative. The xanthine scaffold is a core component of naturally occurring compounds like caffeine and theophylline. Synthetic derivatives of xanthine have been explored for a wide range of pharmacological activities. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The primary expected activities for xanthine derivatives include antagonism of adenosine receptors and inhibition of phosphodiesterases.[1] Additional potential activities based on the broader class of purine-2,6-dione derivatives include acetylcholinesterase inhibition, anticancer effects, and modulation of other cellular targets.[2][3]

Potential Signaling Pathways

The biological effects of xanthine derivatives are often mediated through their interaction with key signaling pathways. Two of the most prominent pathways are the adenosine receptor signaling cascade and the phosphodiesterase-mediated regulation of cyclic nucleotides.

Adenosine_Receptor_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione AR Adenosine Receptor (GPCR) Compound->AR Antagonism Adenosine Adenosine Adenosine->AR Activation AC Adenylyl Cyclase AR->AC Inhibition (A1) or Activation (A2A/A2B) cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: Adenosine Receptor Antagonism Workflow.

PDE_Inhibition_Signaling cluster_intracellular AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Downstream Effects Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Compound->PDE Inhibition Adenosine_Binding_Assay_Workflow A Prepare cell membranes expressing adenosine receptor subtypes (A1, A2A, A2B, A3) B Incubate membranes with radiolabeled ligand (e.g., [3H]ZM241385 for A2A) and varying concentrations of test compound A->B C Separate bound from free ligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from IC50 values D->E PDE_Inhibition_Assay_Workflow A Add recombinant PDE enzyme to a microplate well B Add varying concentrations of the test compound A->B C Initiate the reaction by adding a fluorescently labeled cAMP or cGMP substrate B->C D Incubate to allow for enzymatic conversion C->D E Add a binding reagent that specifically binds to the linear monophosphate product D->E F Measure fluorescence polarization. High polarization indicates low PDE activity. E->F G Calculate IC50 values F->G AChE_Inhibition_Assay_Workflow A Add AChE enzyme, DTNB (Ellman's reagent), and test compound to a microplate well B Pre-incubate the mixture A->B C Initiate the reaction by adding the substrate acetylthiocholine (ATCh) B->C D AChE hydrolyzes ATCh to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product (TNB) C->D E Measure the absorbance at 412 nm over time D->E F Calculate the rate of reaction and determine the IC50 value E->F MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight B Treat cells with varying concentrations of the test compound for 48-72 hours A->B C Add MTT reagent to each well. Viable cells with active mitochondrial reductases convert MTT to purple formazan crystals B->C D Incubate for 2-4 hours C->D E Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) D->E F Measure the absorbance at 570 nm E->F G Calculate cell viability and determine the IC50 value F->G

References

Application Notes & Protocols for Dosage Determination of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific dosage determination studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (BSM-caffeine) have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally related 1,3-dimethyl-7H-purine-2,6-dione (theophylline/caffeine) derivatives. These guidelines are intended to provide a framework for initiating studies on BSM-caffeine and must be adapted and validated empirically.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of the xanthine scaffold, which is common to well-known compounds like caffeine and theophylline. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anxiolytic, antidepressant, and phosphodiesterase (PDE) inhibitory effects. The determination of an appropriate dosage is a critical first step in characterizing the therapeutic potential and safety profile of this novel compound.

These notes provide a comprehensive guide to establishing an initial dosage range for B-S-M-caffeine for in vitro and in vivo studies, based on data from analogous compounds.

Preclinical in vivo Dosage Determination: Data from Structurally Related Compounds

The following table summarizes dosage and administration data from studies on various 1,3-dimethyl-7H-purine-2,6-dione derivatives. This information can be used to estimate a starting dosage range for BSM-caffeine in similar animal models.

Compound ClassAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference
8-aminoalkyl derivativesMiceIntraperitoneal (i.p.)5 - 20 mg/kgAntidepressant- and anxiolytic-like activity in Forced Swim Test (FST) and Four-Plate Test (FPT)[1]
7-arylpiperazinylalkyl derivatives (GR-14)RatsIntravenous (i.v.), Oral (p.o.)1.25 - 5 mg/kg (i.v.), 10 - 40 mg/kg (p.o.)Dose-dependent antidepressant- and anxiolytic-like effects in FST and Vogel conflict drinking test. Rapid absorption and blood-brain barrier penetration.[2]
8-methoxy derivativesRatsIntraperitoneal (i.p.)10 - 50 mg/kgAnti-inflammatory activity in zymosan-induced peritonitis and carrageenan-induced paw edema.[3][4]
7,8-disubstituted pan-PDE inhibitorsMiceIntraperitoneal (i.p.)Not specifiedEffective absorption from the peritoneal cavity.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range of BSM-caffeine that is non-toxic to cells, which will inform the dosage for subsequent in vitro mechanism-of-action studies.

Materials:

  • BSM-caffeine

  • Relevant cell line (e.g., murine 3T3-L1 fibroblasts, human cell lines)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit (e.g., LDH release assay)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of BSM-caffeine in a suitable solvent (e.g., DMSO). Make serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BSM-caffeine. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration with no significant cytotoxicity can be considered the maximum for subsequent in vitro assays.

In Vivo Acute Toxicity and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for BSM-caffeine in an animal model.

Materials:

  • BSM-caffeine

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Male/Female mice or rats (e.g., Swiss Webster mice or Wistar rats)

  • Standard laboratory animal housing and care facilities

  • Dosing syringes and needles (for i.p. or p.o. administration)

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare suspensions/solutions of BSM-caffeine in the chosen vehicle at various concentrations.

  • Dose Administration:

    • Divide animals into groups (n=3-5 per group).

    • Administer single escalating doses of BSM-caffeine to different groups (e.g., 10, 30, 100, 300 mg/kg) via the desired route (e.g., intraperitoneal or oral).

    • Include a vehicle control group.

  • Observation:

    • Continuously monitor the animals for the first 4 hours post-administration for any signs of toxicity (e.g., changes in motor activity, convulsions, sedation, altered respiration).

    • Continue to observe the animals daily for 14 days for mortality and any other adverse effects.

    • Record body weight at regular intervals.

  • Data Analysis:

    • Determine the MTD, which is the highest dose that does not cause mortality or significant signs of toxicity.

    • This data will inform the dose selection for subsequent efficacy studies (typically starting at doses well below the MTD).

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Dosage Determination

Caption: Workflow for BSM-caffeine dosage determination.

Potential Signaling Pathway (Hypothetical)

Based on the activities of related compounds, BSM-caffeine might interact with adenosine receptors or inhibit phosphodiesterases. The following diagram illustrates a hypothetical signaling pathway involving adenosine receptor antagonism.

G BSM BSM-caffeine AR Adenosine Receptor (e.g., A1, A2A) BSM->AR Antagonism AC Adenylate Cyclase AR->AC cAMP cAMP AC->cAMP  conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmission, Inflammation) PKA->Response Phosphorylates Targets

Caption: Hypothetical antagonism of adenosine receptor signaling.

References

Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a xanthine derivative with potential therapeutic applications. Xanthine compounds are known to exhibit a wide range of biological activities, including the modulation of cell signaling pathways involved in proliferation, apoptosis, and cellular stress responses. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The assays outlined below are designed to assess its impact on cell viability, apoptosis, cell migration, and reactive oxygen species (ROS) production. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Experimental Protocol
  • Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
Vehicle Control100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
0.198.2 ± 3.995.6 ± 4.292.3 ± 5.5
192.5 ± 5.185.3 ± 4.778.1 ± 6.2
1075.8 ± 6.362.1 ± 5.945.7 ± 5.3
5048.3 ± 4.835.7 ± 4.121.9 ± 3.8
10022.1 ± 3.515.4 ± 2.98.6 ± 2.1

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h Allow attachment add_compound Add compound to cells incubate_24h->add_compound prep_compound Prepare compound dilutions prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection Assays

To determine if the observed decrease in cell viability is due to apoptosis, two key assays can be performed: the Annexin V-FITC/Propidium Iodide (PI) assay for early and late apoptosis, and the Caspase-Glo® 3/7 assay for measuring the activity of executioner caspases.

Annexin V-FITC/PI Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[2][3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at various concentrations for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Compound (10 µM)70.8 ± 3.518.9 ± 2.710.3 ± 1.9
Compound (50 µM)42.1 ± 4.235.6 ± 3.822.3 ± 3.1
Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[4][5]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Concentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control15,234 ± 1,2871.0
118,987 ± 1,5431.2
1045,789 ± 3,8763.0
5098,765 ± 8,1236.5
100154,321 ± 12,54310.1

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Activates caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase37 Pro-caspase-3, -7 caspase8->pro_caspase37 Activates mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 Activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase37 Activates bcl2_family Bcl-2 family proteins (Bax, Bak, Bcl-2) bcl2_family->mitochondrion Regulates permeability caspase37 Caspase-3, -7 pro_caspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis compound 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione compound->bcl2_family Modulates

Caption: Potential modulation of apoptosis signaling pathways.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on cell migration, a crucial process in cancer metastasis and wound healing. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[6]

Experimental Protocol
  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of the compound to the respective wells.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point compared to the initial wound width.

Data Presentation
Concentration (µM)Wound Closure (%) after 12hWound Closure (%) after 24h
Vehicle Control45.8 ± 3.992.3 ± 5.1
142.1 ± 4.285.7 ± 4.8
1025.6 ± 3.155.4 ± 4.2
5010.3 ± 2.522.8 ± 3.5

Experimental Workflow

Scratch_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells to confluence create_scratch Create scratch in monolayer seed_cells->create_scratch wash_cells Wash to remove debris create_scratch->wash_cells add_compound Add compound wash_cells->add_compound incubate_treatment Incubate and image at time points add_compound->incubate_treatment measure_width Measure scratch width incubate_treatment->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure

Caption: Workflow for the wound healing/scratch assay.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA/H2DCFDA)

This assay measures the intracellular production of reactive oxygen species. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with the compound for the desired duration.

  • DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 20 µM H2DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation
Concentration (µM)ROS Production (Relative Fluorescence Units)Fold Increase vs. Control
Vehicle Control8,754 ± 9871.0
1012,543 ± 1,1231.4
5025,876 ± 2,3453.0
10048,987 ± 4,1235.6
Positive Control (H₂O₂)65,432 ± 5,6787.5

Potential ROS-Modulated Signaling Pathway

ROS_Signaling compound 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione ros Increased ROS compound->ros mapk MAPK Pathway (JNK, p38) ros->mapk Activates pi3k_akt PI3K/Akt Pathway ros->pi3k_akt Modulates apoptosis Apoptosis mapk->apoptosis pi3k_akt->apoptosis Inhibits proliferation Cell Proliferation pi3k_akt->proliferation Promotes

Caption: Potential impact on ROS-mediated signaling.

Serotonin Receptor (e.g., 5-HT1A) Binding Assay

Given that some xanthine derivatives interact with serotonin receptors, a radioligand binding assay can be performed to determine the affinity of the compound for a specific serotonin receptor subtype, such as 5-HT1A.[4] This assay measures the displacement of a known radiolabeled ligand by the test compound.

Experimental Protocol
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This can be converted to an affinity constant (Ki).

Data Presentation
Compound Concentration (nM)[³H]8-OH-DPAT Specific Binding (%)
198.5 ± 2.1
1085.3 ± 3.5
10052.1 ± 4.2
100015.7 ± 2.8
100002.3 ± 0.9

Serotonin Receptor Signaling

Serotonin_Signaling serotonin Serotonin receptor 5-HT1A Receptor serotonin->receptor Agonist compound 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione compound->receptor Modulator g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response camp->cellular_response

Caption: Simplified 5-HT1A receptor signaling pathway.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The provided data is hypothetical and for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

Q2: Why is my compound precipitating out of solution during my experiment?

A2: Precipitation is a common issue for poorly soluble compounds like 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This can occur due to a variety of factors, including:

  • Exceeding the solubility limit: The concentration of the compound in your solvent may be higher than its intrinsic solubility.

  • Solvent composition changes: If you are using a co-solvent system, changes in the solvent ratio during your experiment (e.g., evaporation of a more volatile organic solvent) can reduce the overall solvating power and cause precipitation.

  • Temperature fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • pH shifts: If your compound has ionizable groups, changes in the pH of the medium can alter its ionization state and significantly impact its solubility.

Q3: Are there any common solvents that can be used to dissolve this compound?

A3: Based on solubility data for the structurally related compound theophylline (1,3-dimethylxanthine), polar organic solvents are likely to be effective. These may include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

For aqueous-based experiments, using a minimal amount of a co-solvent like DMSO or ethanol is a common starting point.

Troubleshooting Guides

Issue: Compound is not dissolving in aqueous buffer.

Possible Cause 1: Low intrinsic aqueous solubility.

Troubleshooting Steps:

  • Co-solvency: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase it. Monitor for dissolution. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

  • pH Adjustment: Determine if the compound has an ionizable functional group. The purine-2,6-dione scaffold has acidic protons. Experimentally test the solubility at different pH values. Increasing the pH with a base (e.g., NaOH) may deprotonate the molecule, leading to the formation of a more soluble salt.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5][6][7]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that can solubilize the compound.

Quantitative Data Summary for Solubility Enhancement Strategies (Hypothetical Data for Illustrative Purposes)

MethodVehicle/AgentConcentrationApparent Solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (µg/mL)
Aqueous Buffer Phosphate Buffered Saline (pH 7.4)-< 1
Co-solvency 5% DMSO in PBS-15
10% Ethanol in PBS-10
pH Adjustment 0.01 M NaOH (pH ~12)-50
Cyclodextrin Complexation 5% w/v HP-β-CD in water-100
Issue: Compound precipitates when diluted from a stock solution into an aqueous medium.

Possible Cause: The final concentration in the aqueous medium is above the kinetic solubility limit.

Troubleshooting Steps:

  • Decrease the final concentration: If your experimental design allows, reduce the final concentration of the compound in the aqueous medium.

  • Increase the co-solvent concentration in the final medium: Ensure that the final concentration of the co-solvent (e.g., DMSO) is sufficient to maintain solubility. Be aware of the tolerance of your experimental system to the co-solvent.

  • Use a "pluronic" block copolymer: These can help to stabilize the supersaturated solution and prevent precipitation.

  • Sonication: Brief sonication upon dilution can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency
  • Objective: To determine the effect of a co-solvent (e.g., DMSO) on the solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Materials:

    • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

    • Dimethyl sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Vials, magnetic stirrer, and filtration device (0.22 µm filter)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a series of co-solvent mixtures of DMSO in PBS (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Add an excess amount of the compound to each vial containing a specific co-solvent mixture.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect for the presence of undissolved solid.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Objective: To improve the aqueous solubility of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Vials, magnetic stirrer, and filtration device (0.22 µm filter)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure (Kneading Method):

    • Weigh an appropriate amount of the compound and HP-β-CD (e.g., in a 1:1 molar ratio).

    • Place the powders in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • To determine the solubility of the complex, add an excess amount to deionized water and follow steps 3-6 of Protocol 1.

Signaling Pathway

Xanthine derivatives, including 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, are known to exert their biological effects primarily through two main mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[8][9]

signaling_pathway node_compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione node_pde Phosphodiesterase (PDE) node_compound->node_pde Inhibition node_adenosine_receptor Adenosine Receptor node_compound->node_adenosine_receptor Antagonism node_camp cAMP node_pde->node_camp Hydrolysis node_pka Protein Kinase A (PKA) node_camp->node_pka Activation node_cellular_response1 Cellular Response (e.g., smooth muscle relaxation) node_pka->node_cellular_response1 node_g_protein G-protein node_adenosine_receptor->node_g_protein node_adenosine Adenosine node_adenosine->node_adenosine_receptor Activation node_ac Adenylyl Cyclase node_g_protein->node_ac Inhibition node_cellular_response2 Cellular Response (e.g., inhibition of neurotransmitter release) node_g_protein->node_cellular_response2 node_ac->node_camp Synthesis

Caption: Mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Experimental Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

experimental_workflow node_start Start: Compound shows poor solubility node_preliminary Preliminary Solubility Assessment (e.g., in water, PBS, ethanol, DMSO) node_start->node_preliminary node_decision1 Is solubility sufficient for initial screening? node_preliminary->node_decision1 node_proceed Proceed with experiment node_decision1->node_proceed Yes node_optimization Solubility Enhancement Strategy node_decision1->node_optimization No node_cosolvency Co-solvency node_optimization->node_cosolvency node_ph pH Adjustment node_optimization->node_ph node_cyclodextrin Cyclodextrin Complexation node_optimization->node_cyclodextrin node_evaluate Evaluate Enhanced Solubility node_cosolvency->node_evaluate node_ph->node_evaluate node_cyclodextrin->node_evaluate node_decision2 Is solubility now acceptable? node_evaluate->node_decision2 node_decision2->node_proceed Yes node_reformulate Reformulate or select alternative strategy node_decision2->node_reformulate No node_reformulate->node_optimization

Caption: Workflow for addressing solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Experimental Protocols

A common synthetic route to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione involves a two-step process: the chloromethylation of theophylline, followed by nucleophilic substitution with benzyl mercaptan.

Step 1: Synthesis of 8-(chloromethyl)-1,3-dimethyl-7H-purine-2,6-dione (8-chloromethyltheophylline)

A mixture of theophylline (1,3-dimethylxanthine), paraformaldehyde, and concentrated hydrochloric acid is heated. The reaction introduces a chloromethyl group at the 8-position of the theophylline core.

Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

The resulting 8-chloromethyltheophylline is then reacted with benzyl mercaptan in the presence of a base to yield the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is the overall reaction scheme for the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A1: The synthesis is typically a two-step process. First, theophylline is chloromethylated at the C8 position to form 8-chloromethyltheophylline. This intermediate is then reacted with benzyl mercaptan in a nucleophilic substitution reaction to yield the final product.

Synthesis_Workflow Theophylline Theophylline Chloromethyltheophylline 8-(chloromethyl)theophylline Theophylline->Chloromethyltheophylline Chloromethylation Paraformaldehyde Paraformaldehyde + HCl Paraformaldehyde->Chloromethyltheophylline FinalProduct 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Chloromethyltheophylline->FinalProduct S-Alkylation BenzylMercaptan Benzyl Mercaptan + Base BenzylMercaptan->FinalProduct

Caption: Main reaction pathway and potential side reactions.

Troubleshooting: Purification Challenges

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: The purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can typically be achieved by recrystallization.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include:

    • Ethanol/Water

    • Isopropanol

    • Toluene

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can treat it with a small amount of activated charcoal.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.

Data Presentation: Optimization of S-Alkylation Reaction

The following table summarizes the effect of different bases and solvents on the yield of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on typical results for similar reactions.

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1K₂CO₃ (1.5)DMF251275
2K₂CO₃ (1.5)Ethanol602468
3NaH (1.2)THF0 to 25882
4NaOEt (1.2)Ethanol25685
5DBU (1.1)Acetonitrile251078

Note: Yields are indicative and can vary based on the specific experimental conditions and scale of the reaction.

This guide is intended to provide general assistance. For highly specific issues, further consultation of the primary literature is recommended. Always perform a thorough safety assessment before conducting any chemical synthesis.

Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in cell viability assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A1: The precise mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively documented in publicly available literature. As a xanthine derivative, it may act as a phosphodiesterase (PDE) inhibitor or an adenosine receptor antagonist, but specific cellular targets and pathways require empirical validation.

Q2: Which cell viability assay is most suitable for this compound?

A2: The choice of assay depends on your experimental goals and the characteristics of the compound. Common assays include MTT, XTT, MTS, and CellTiter-Glo®. It is advisable to perform preliminary screening with more than one type of assay to rule out potential compound interference. For instance, if the compound interferes with the absorbance reading in an MTT assay, a luminescence-based assay like CellTiter-Glo® might be a better alternative.

Q3: How can I determine the optimal concentration range for my experiments?

A3: A dose-response curve should be generated to determine the optimal concentration range. This typically involves a broad range of concentrations in a preliminary experiment, followed by a more focused range in subsequent experiments to accurately determine the EC50 or IC50 value.

Q4: What are the best practices for dissolving and storing the compound?

A4: Refer to the manufacturer's instructions for solubility information. Typically, organic solvents like DMSO are used to create a concentrated stock solution, which is then further diluted in culture medium. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (usually ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: High Background Absorbance in Control Wells
Potential Cause Recommended Solution
Contamination Visually inspect cultures for microbial contamination (bacteria, yeast, fungi). Discard contaminated cultures and reagents. Always use aseptic techniques.[1]
Media Components Phenol red and serum in the culture medium can contribute to background absorbance. Use a background control with medium only and subtract this value. For greater accuracy, consider using serum-free and phenol red-free medium during the assay incubation period.
Compound Precipitation The compound may precipitate at higher concentrations in the aqueous culture medium. Visually inspect the wells for any precipitate. If observed, try lowering the compound concentration or using a different solvent system.
Reagent Issues The MTT reagent may have been exposed to light or contaminated, turning it blue-green. Do not use discolored reagent and always store it protected from light.[1]
Problem 2: Low Absorbance or Signal in Treated Wells
Potential Cause Recommended Solution
Low Cell Number Ensure an optimal cell seeding density. Cells should be in the logarithmic growth phase. A low cell number will result in a weak signal.
Incorrect Incubation Time The incubation time with the viability reagent may be too short for sufficient signal development. Optimize the incubation time for your specific cell line and experimental conditions.
Compound-Induced Cytotoxicity The observed low signal may be a true biological effect of the compound. Confirm cell death with a secondary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer or by gentle pipetting.
Problem 3: Inconsistent Results or High Variability Between Replicates
Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells or filling them with sterile PBS.
Cell Clumping Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer.
Compound Instability The compound may be unstable in the culture medium over the incubation period. Consider the stability of the compound and refresh the medium with a fresh compound solution if necessary for longer experiments.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.

Visualizations

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add Viability Reagent C->D E Incubate (2-4h) D->E F Measure Signal (Absorbance/Luminescence) E->F

Caption: A generalized workflow for a cell viability experiment.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckContamination Inspect for Contamination Start->CheckContamination HighBackground High Background? CheckMedia Analyze Media Components HighBackground->CheckMedia CheckCompound Assess Compound Solubility HighBackground->CheckCompound LowSignal Low Signal? CheckCellNumber Confirm Cell Density LowSignal->CheckCellNumber OptimizeIncubation Optimize Incubation Time LowSignal->OptimizeIncubation ConfirmCytotoxicity Validate with Secondary Assay LowSignal->ConfirmCytotoxicity

Caption: A decision tree for troubleshooting common assay issues.

G cluster_pathway Hypothetical Signaling Pathway Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Target Cellular Target (e.g., PDE, Adenosine Receptor) Compound->Target Inhibits/Activates Downstream Downstream Effector (e.g., cAMP/PKA) Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Viability Cell Viability Proliferation->Viability Apoptosis->Viability

Caption: A potential signaling pathway affected by the compound.

References

overcoming resistance to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and other investigational purine-based compounds in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, has started to show resistance. What are the common mechanisms of resistance to purine-based inhibitors?

A1: Resistance to targeted therapies like purine-based inhibitors can arise through various mechanisms. These can be broadly categorized as:

  • On-target alterations: Mutations in the drug's direct target protein that prevent the inhibitor from binding effectively.

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibited pathway, allowing the cell to survive and proliferate.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic reprogramming: Alterations in cellular metabolism that provide alternative energy sources or reduce the cell's dependence on the inhibited pathway.

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer migratory and invasive properties, and is often associated with drug resistance.

Q2: How can I confirm that my cell line has developed resistance?

A2: The most straightforward method is to perform a dose-response curve and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What initial steps should I take to investigate the mechanism of resistance in my cell line?

A3: A good starting point is to investigate common resistance mechanisms. We recommend the following initial steps:

  • Sequence the target protein: If the direct molecular target of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is known, sequence the gene encoding this protein in both the sensitive and resistant cell lines to check for mutations.

  • Perform a phosphoproteomic screen: This can help identify upregulated signaling pathways in the resistant cells compared to the sensitive cells.

  • Assess ABC transporter expression: Use quantitative PCR (qPCR) or Western blotting to check for increased expression of common drug efflux pumps like P-glycoprotein (MDR1).

Troubleshooting Guides

Problem 1: Increased IC50 value observed in the treated cell line.
  • Possible Cause 1: Development of inherent resistance.

    • Troubleshooting Step 1: Confirm with a viability assay. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve and calculate the IC50 value. Compare this to the IC50 of the parental, sensitive cell line.

    • Troubleshooting Step 2: Culture a fresh vial of parental cells. Thaw a new vial of the original, untreated cell line to ensure the observed resistance is not due to genetic drift in your continuously cultured "sensitive" line.

  • Possible Cause 2: Altered target expression or mutation.

    • Troubleshooting Step 1: Analyze target protein expression. Use Western blotting to compare the expression levels of the target protein in sensitive and resistant cells.

    • Troubleshooting Step 2: Sequence the target gene. As mentioned in the FAQs, sequence the gene to identify potential mutations that could interfere with drug binding.

  • Possible Cause 3: Activation of bypass signaling pathways.

    • Troubleshooting Step 1: Perform a phospho-kinase array. This will provide a broad overview of activated kinase signaling pathways in your resistant cells.

    • Troubleshooting Step 2: Western blot for key signaling nodes. Based on the array results, probe for the phosphorylation status of key proteins in suspected bypass pathways (e.g., p-AKT, p-ERK).

Problem 2: No change in the primary target, but resistance persists.
  • Possible Cause 1: Increased drug efflux.

    • Troubleshooting Step 1: Co-treatment with an ABC transporter inhibitor. Treat your resistant cells with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in combination with a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A restored sensitivity would suggest the involvement of efflux pumps.

    • Troubleshooting Step 2: Measure intracellular drug concentration. If possible, use techniques like mass spectrometry to quantify the intracellular concentration of the compound in sensitive versus resistant cells.

  • Possible Cause 2: Metabolic reprogramming.

    • Troubleshooting Step 1: Analyze cellular metabolism. Use assays like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

    • Troubleshooting Step 2: Co-treatment with metabolic inhibitors. Combine your purine derivative with inhibitors of key metabolic pathways (e.g., glycolysis or glutaminolysis) to see if sensitivity can be restored.

Quantitative Data Summary

The following tables provide example data that might be generated during a resistance investigation for a hypothetical purine derivative, "Compound P."

Table 1: IC50 Values of Compound P in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.5 ± 0.081
Resistant Sub-line12.5 ± 1.225

Table 2: Relative mRNA Expression of ABC Transporters in Resistant Cells

GeneFold Change (Resistant vs. Sensitive)
ABCB1 (MDR1)8.2 ± 0.9
ABCC11.5 ± 0.3
ABCG21.2 ± 0.2

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and treat the cells for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinases
  • Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour and then incubate with primary antibodies against total and phosphorylated forms of the kinase of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Compound->PI3K Bypass Bypass Pathway (e.g., MAPK) Bypass->Proliferation

Caption: Hypothetical signaling pathway showing inhibition of the PI3K/AKT pathway by the compound and a potential bypass mechanism.

G cluster_workflow Troubleshooting Workflow for Drug Resistance start Observation: Increased IC50 confirm Confirm Resistance (Viability Assay) start->confirm investigate Investigate Mechanism confirm->investigate target Target Alteration? (Sequencing, WB) investigate->target No bypass Bypass Pathway? (Phospho-Array) investigate->bypass Yes efflux Drug Efflux? (qPCR, Co-treatment) target->efflux No solution Develop Combination Therapy target->solution Yes bypass->solution efflux->solution

Caption: A logical workflow for troubleshooting and identifying the mechanism of acquired drug resistance in cell lines.

Technical Support Center: Purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for crude 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A1: The most common and effective initial purification methods for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities. For relatively pure crude product with minor impurities, recrystallization can be a quick and efficient method. For more complex mixtures containing multiple side products, column chromatography is recommended for better separation.

Q2: Which solvent systems are suitable for the recrystallization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble or remain in the mother liquor. Common solvents to screen for xanthine derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: What are the suggested stationary and mobile phases for column chromatography of this compound?

A3: For silica gel column chromatography, a common stationary phase is standard silica gel (60 Å, 230-400 mesh). The mobile phase (eluent) selection is critical for good separation. Based on the purification of similar 8-substituted xanthine derivatives, a gradient elution is often effective.[1] A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. Another reported solvent system for the purification of caffeine derivatives, which are structurally related, is a mixture of chloroform and ethanol.[2]

Q4: My compound is not separating well from a closely related impurity during column chromatography. What can I do?

A4: If you are experiencing co-elution of your target compound with an impurity, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: A shallower solvent gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer significantly higher resolution. C18 columns are frequently used for the separation of xanthine derivatives.[3][4]

Q5: The yield of the purified product is very low. What are the potential causes and solutions?

A5: Low recovery of the purified compound can be due to several factors:

  • Incomplete Elution from the Column: The compound may have a strong affinity for the stationary phase. Ensure the column is flushed with a highly polar solvent at the end of the run to elute any remaining product.

  • Decomposition on Silica Gel: Some compounds can be unstable on silica gel. To mitigate this, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent system.

  • Loss During Solvent Removal: Be cautious during the evaporation of solvents, especially if the compound is volatile or prone to degradation at higher temperatures. Use a rotary evaporator at a moderate temperature and pressure.

  • Precipitation During Work-up: Ensure that the compound does not precipitate out in the collection tubes or during solvent transfer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Streaking or Tailing of the Spot on TLC Compound is too polar for the solvent system; potential interaction with silica gel.Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid or triethylamine to the developing solvent.
No Separation of Spots on TLC The polarity of the developing solvent is either too high or too low.Test a range of solvent systems with varying polarities. Start with a non-polar solvent and gradually add a more polar one.
Cracked or Channeled Chromatography Column Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Colored Impurities Co-eluting with the Product Impurity has a similar polarity to the product.Try a different solvent system or consider a preliminary purification step like a charcoal treatment to remove colored impurities.
Product is Insoluble in the Loading Solvent The chosen solvent for loading the sample onto the column is not appropriate.Use a minimal amount of a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column bed.

3. Elution:

  • Begin eluting the column with a low-polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., step-wise or by a continuous gradient). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.
  • Combine the pure fractions containing the desired compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the resulting solid under high vacuum to remove any residual solvent.
  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Diagrams

Purification_Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis of Crude Material start->tlc_analysis good_sep Good Spot Separation? tlc_analysis->good_sep column_chrom Proceed with Column Chromatography good_sep->column_chrom Yes recrystallization Consider Recrystallization good_sep->recrystallization No run_column Run Column and Collect Fractions column_chrom->run_column recrystallization->run_column If impurities persist analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_fractions Pure Fractions Obtained? analyze_fractions->pure_fractions combine_evaporate Combine Fractions and Evaporate Solvent pure_fractions->combine_evaporate Yes troubleshoot Troubleshoot Separation pure_fractions->troubleshoot No end Pure Product combine_evaporate->end optimize_solvent Optimize Solvent System troubleshoot->optimize_solvent change_stationary_phase Change Stationary Phase troubleshoot->change_stationary_phase optimize_solvent->run_column Re-run change_stationary_phase->run_column Re-run

Caption: Troubleshooting workflow for the purification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

References

protocol optimization for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a specific derivative of theophylline. Detailed experimental data for this exact compound is limited in publicly available literature. Therefore, the protocols, troubleshooting advice, and potential mechanisms of action described herein are based on studies of structurally similar 8-substituted theophylline and xanthine derivatives. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of action for 8-substituted theophylline derivatives?

Many 8-substituted xanthine derivatives, including theophylline analogs, are known to act as antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Theophylline itself is a non-selective adenosine receptor antagonist.[2] By blocking these receptors, these compounds can modulate various physiological processes, including neurotransmission and inflammation. Additionally, some xanthine derivatives have been shown to be phosphodiesterase (PDE) inhibitors. The specific activity and selectivity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would need to be determined empirically.

2. How should I dissolve 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for in vitro experiments?

The solubility of theophylline and its derivatives can be challenging. Due to the hydrophobic benzyl group, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is expected to have low aqueous solubility.

  • Recommended Solvents: For cell-based assays, it is advisable to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a stock solution in the range of 10-50 mM in 100% DMSO. Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

  • Working Dilutions: For experiments, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3. What is a typical concentration range for this compound in cell-based assays?

The optimal concentration will be assay-dependent. Based on studies with other 8-substituted theophylline derivatives, a starting concentration range for screening could be from 1 nM to 100 µM. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value for your specific assay.

4. How stable is the compound in solution?

  • Stock Solutions: When stored in a desiccated environment at -20°C or -80°C, DMSO stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. Thioether linkages, such as the one in this compound, can be susceptible to oxidation over time in aqueous media.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium after adding the compound. If cloudiness or precipitate is observed, the compound may have crashed out of solution. Solution: Lower the final concentration, increase the DMSO percentage slightly (while staying within cell tolerance limits), or try pre-warming the medium before adding the compound stock.
Compound Degradation The compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light. Consider a time-course experiment to assess compound stability.
Incorrect Assay Conditions The chosen cell line may not express the target receptor (e.g., adenosine receptors), or the assay endpoint may not be appropriate for the compound's mechanism of action. Solution: Confirm target expression in your cell line via qPCR, western blot, or other methods. Consider using a different cell line or a more direct assay, such as a receptor binding assay.
Low Compound Potency The compound may have low potency for the intended target. Solution: Increase the concentration range in your dose-response experiment.
Problem 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
DMSO Toxicity The final concentration of DMSO in the culture medium may be too high, leading to cellular stress or death. Solution: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess solvent effects.
Compound Cytotoxicity The compound itself may be cytotoxic at the concentrations tested. Solution: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range.
Non-Specific Binding The compound may be binding to other cellular components or plastics. Solution: Include appropriate negative controls. For binding assays, determine non-specific binding using a high concentration of a known ligand. Consider using low-binding microplates.

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Functional Assay

This protocol provides a general workflow for assessing the activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a cell-based assay, such as a reporter gene assay or a second messenger assay (e.g., cAMP measurement).

Materials:

  • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

  • DMSO

  • Appropriate cell line

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., luciferase substrate, cAMP detection kit)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Dilute the DMSO serial dilutions into pre-warmed cell culture medium to create the final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of the compound to the respective wells.

    • Include a vehicle control (medium with DMSO only) and a positive control (if available).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Assay Readout: Perform the assay according to the manufacturer's instructions for your specific detection kit (e.g., measure luminescence for a reporter assay, or fluorescence for a cAMP assay).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Protocol 2: Adenosine A1 Receptor Radioligand Binding Assay (Hypothetical)

This protocol is a hypothetical example based on standard procedures for adenosine A1 receptor binding assays using a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human adenosine A1 receptor.

  • [3H]DPCPX (a selective A1 receptor antagonist radioligand).

  • 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • Non-specific binding control: 10 µM R-PIA (a high-affinity A1 receptor agonist).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer

    • 25 µL of various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (or vehicle for total binding, or 10 µM R-PIA for non-specific binding).

    • 25 µL of [3H]DPCPX (final concentration of ~1 nM).

    • 100 µL of cell membrane suspension (50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding versus the log of the competitor concentration.

    • Determine the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare Compound Stock (in DMSO) dilute_compound Prepare Working Dilutions prep_compound->dilute_compound prep_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells dilute_compound->treat_cells incubate Incubate treat_cells->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data (Dose-Response Curve) readout->analyze

Caption: General workflow for a cell-based assay.

signaling_pathway compound 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione a1_receptor Adenosine A1 Receptor compound->a1_receptor Antagonist adenosine Adenosine adenosine->a1_receptor Agonist (blocked) g_protein Gi/o Protein a1_receptor->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC action response Cellular Response (Decreased cAMP) camp->response

Caption: Hypothetical signaling pathway of adenosine A1 receptor antagonism.

troubleshooting_tree start Inconsistent or No Biological Activity q1 Is there visible precipitate in the well? start->q1 a1_yes Compound has precipitated. Lower concentration or adjust solvent. q1->a1_yes Yes a1_no Is the final DMSO concentration > 0.5%? q1->a1_no No a2_no Did you run a cell viability assay? a1_no->a2_no a2_yes Potential DMSO toxicity. Reduce DMSO concentration. a3_yes Is the compound cytotoxic at the tested concentration? a2_no->a3_yes Yes a3_no Perform a cell viability assay. a2_no->a3_no No a4_yes Use lower, non-toxic concentrations. a3_yes->a4_yes Yes a4_no Consider compound degradation or low potency. a3_yes->a4_no No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Stability of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to minimize degradation. It includes troubleshooting for common stability issues and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

For optimal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, it is recommended to keep it in a tightly sealed container, protected from light and moisture, at a temperature below 30°C.

Q2: What are the primary factors that can cause degradation of this compound?

The main factors that can lead to the degradation of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (hydrolysis), and oxidizing agents. The presence of a benzylsulfanylmethyl group makes the molecule particularly susceptible to photo-oxidation and cleavage of the carbon-sulfur bond.

Q3: How can I tell if my sample of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has degraded?

Degradation can be indicated by a change in physical appearance, such as color or texture. However, chemical degradation is often not visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Q4: Are there any known degradation products of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, likely degradation products could include the corresponding sulfoxide and sulfone from oxidation, cleavage products at the thioether linkage from photolysis or hydrolysis, and products of purine ring opening under harsh hydrolytic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation in solution.Prepare solutions fresh before use. If the compound is dissolved in a solvent for an extended period, store the solution at a low temperature (2-8°C) and protect it from light. Consider the pH of the solution, as extreme pH can accelerate degradation.
Loss of potency or inconsistent experimental results Degradation of the stock material.Re-evaluate the storage conditions of the solid compound. Perform a purity check of the material using a validated analytical method (e.g., HPLC).
Precipitation in solution Formation of less soluble degradation products or poor initial solubility.Ensure the compound is fully dissolved. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.

Experimental Protocols

To assess the stability of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Forced Degradation Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to achieve 5-20% degradation to provide insight into potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to a temperature of 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (Example)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 275 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the parent compound from all significant degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Stress Condition % Degradation (Example) Number of Degradation Products (Example) Retention Time of Major Degradant(s) (min) (Example)
0.1 N HCl, 60°C, 24h12.523.2, 5.1
0.1 N NaOH, RT, 24h8.214.5
3% H₂O₂, RT, 24h18.932.8, 4.9, 6.3
Thermal (70°C, 48h)6.515.8
Photolytic15.323.9, 7.2

Note: The data in this table is illustrative and will vary based on experimental conditions.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_hydrolysis Hydrolysis (Acid/Base) A 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione B Sulfoxide Derivative A->B D 8-(sulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione A->D C-S Bond Cleavage E Benzyl Radical A->E C-S Bond Cleavage F Purine Ring Cleavage Products A->F C Sulfone Derivative B->C

Caption: Potential degradation pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 8-BSM-Theophylline B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 70°C) A->E F Photolytic (Solid & Solution) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify & Quantify Degradation Products H->I

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in various biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in biological samples?

A1: The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological matrices.

Q2: Which ionization mode is most suitable for this compound?

A2: Given the presence of multiple nitrogen atoms in the purine-2,6-dione core, electrospray ionization (ESI) in the positive ion mode is expected to be the most effective ionization technique. Protonation of the nitrogen atoms will lead to a strong signal for the precursor ion.

Q3: What are the key challenges when developing an LC-MS/MS method for this analyte?

A3: Potential challenges include:

  • Matrix effects: Components of the biological sample can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

  • Analyte stability: The benzylsulfanylmethyl group may be susceptible to degradation in certain sample storage or preparation conditions.

  • Chromatographic retention: As a moderately polar molecule, achieving adequate retention on a standard reversed-phase column might require careful mobile phase optimization.

  • Selection of a suitable internal standard: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte. A stable isotope-labeled version of the analyte is the best choice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Chromatographic Issues
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate injection solvent.- Column degradation.- Use a column with end-capping to minimize silanol interactions.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Flush the column or try a new column.
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or column temperature.- Air bubbles in the pump.- Increase the column equilibration time.- Ensure consistent mobile phase preparation and use a column oven for temperature control.- Degas the mobile phase and purge the pumps.
Low Analyte Retention - Mobile phase is too strong.- Inappropriate column chemistry.- Decrease the percentage of the organic solvent in the mobile phase.- Consider a column with a more retentive stationary phase (e.g., C18) or explore HILIC chromatography.
Mass Spectrometry Issues
ProblemPossible CausesRecommended Solutions
Low Signal Intensity - Ion suppression from matrix components.- Inefficient ionization.- Incorrect mass spectrometer settings.- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a full system tune and calibration.
High Background Noise - Contamination in the LC-MS system.- Co-elution of interfering compounds.- Flush the entire LC system and mass spectrometer.- Optimize the chromatographic method to separate the analyte from interferences.
Poor Reproducibility - Inconsistent sample preparation.- Instability of the analyte in the prepared samples.- Fluctuations in the LC-MS system performance.- Standardize the sample preparation protocol.- Investigate analyte stability and consider adding stabilizers or keeping samples at a low temperature.- Perform regular system suitability tests to monitor instrument performance.

Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in human plasma. Method optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI Positive
Precursor Ion (Q1) To be determined by infusion of a standard solution
Product Ion (Q3) To be determined by infusion and fragmentation of the precursor ion
Collision Energy To be optimized for the specific precursor-product ion transition

3. Method Validation Parameters

The following parameters should be assessed during method validation according to regulatory guidelines:

ParameterDescription
Linearity The range over which the assay is accurate and precise.
Accuracy The closeness of the measured value to the true value.
Precision The degree of scatter between a series of measurements.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Recovery The efficiency of the extraction process.
Matrix Effect The effect of co-eluting matrix components on the analyte's ionization.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

troubleshooting_logic start Problem Encountered issue_type Chromatographic or MS Issue? start->issue_type chrom_issue Chromatographic Issue issue_type->chrom_issue Chromo ms_issue MS Issue issue_type->ms_issue MS peak_shape Poor Peak Shape? chrom_issue->peak_shape retention Inconsistent Retention? peak_shape->retention No solution_peak Check injection solvent & column health peak_shape->solution_peak Yes solution_retention Check equilibration & system stability retention->solution_retention Yes signal Low Signal? ms_issue->signal noise High Noise? signal->noise No solution_signal Optimize source & check for suppression signal->solution_signal Yes solution_noise Clean system & improve separation noise->solution_noise Yes

Caption: A logical troubleshooting workflow for LC-MS/MS analysis.

addressing variability in 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Welcome to the technical support center for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and provide guidance on troubleshooting. The information provided is based on the general properties of 8-thio-substituted xanthine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A1: While specific activity for this compound is not extensively documented, based on its structural similarity to other 8-substituted xanthine derivatives, it is hypothesized to act as a competitive inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors. Xanthine derivatives are known to modulate cyclic AMP and GMP levels, impacting various signaling pathways.

Q2: What are the common challenges when working with this class of compounds?

A2: Researchers may encounter issues with solubility, stability, and non-specific binding in biological assays. Due to the planar nature of the purine ring system, these compounds can be prone to aggregation at higher concentrations. The thioether linkage may also be susceptible to oxidation under certain experimental conditions.

Q3: How should I prepare stock solutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione?

A3: It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For aqueous-based assays, subsequent dilutions should be made carefully to avoid precipitation. It is advisable to perform a solubility test in your specific assay buffer.

Q4: What is the expected purity of the synthesized compound?

A4: The purity of the synthesized compound can vary depending on the synthetic route and purification method. It is crucial to characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to ensure a purity of >95% for use in biological assays.

Troubleshooting Guides

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

This section addresses common issues that may arise during the synthesis of the title compound.

Problem 1: Low or no product yield.

  • Possible Cause 1: Incomplete reaction. The reaction of 8-bromo-1,3-dimethylxanthine with benzyl mercaptan may be slow.

    • Solution: Increase the reaction time and/or temperature. Ensure the use of a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

  • Possible Cause 2: Degradation of starting materials or product. The thiol (benzyl mercaptan) can be sensitive to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Problem 2: Presence of multiple spots on TLC, indicating impurities.

  • Possible Cause 1: Side reactions. Dimerization of benzyl mercaptan to dibenzyl disulfide is a common side reaction.

    • Solution: Use a slight excess of the mercaptan to favor the desired reaction. Optimize reaction conditions to minimize oxidation.

  • Possible Cause 2: Unreacted starting material. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC. If starting material persists, consider adding more reagents or extending the reaction time.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Similar polarity of the product and impurities.

    • Solution: Employ column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system can also be an effective purification method.

Phosphodiesterase (PDE) Inhibition Assay

This guide addresses common issues encountered when using 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in a PDE inhibition assay.

Problem 1: High variability between replicate wells.

  • Possible Cause 1: Compound precipitation. The compound may not be fully soluble in the aqueous assay buffer.

    • Solution: Decrease the final concentration of the compound. Ensure the DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Possible Cause 2: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure proper mixing of all assay components.

Problem 2: No dose-dependent inhibition observed.

  • Possible Cause 1: Compound inactivity or low potency. The compound may not be an effective inhibitor of the specific PDE isoform being tested.

    • Solution: Test the compound against a panel of different PDE isoforms. Include a known inhibitor as a positive control.

  • Possible Cause 2: Compound degradation. The compound may be unstable in the assay buffer.

    • Solution: Prepare fresh dilutions of the compound immediately before use. Assess the stability of the compound in the assay buffer over the time course of the experiment.

Problem 3: Apparent activation of the enzyme at certain concentrations.

  • Possible Cause: Assay interference. The compound may interfere with the detection method (e.g., fluorescence or absorbance).

    • Solution: Run a control experiment without the enzyme to assess the intrinsic fluorescence or absorbance of the compound at the wavelengths used for detection.

Experimental Protocols

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

This protocol is a representative method for the synthesis of 8-thio-substituted xanthines.

  • To a solution of 8-bromo-1,3-dimethylxanthine (1.0 eq) in a suitable solvent (e.g., DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl mercaptan (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound.

  • Prepare a series of dilutions of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in DMSO.

  • In a 96-well plate, add the compound dilutions to the assay buffer.

  • Add a purified, recombinant PDE enzyme to each well.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence polarization, ELISA, or a colorimetric assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation

The following tables present illustrative data for the synthesis and biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Note: This data is representative and intended for instructional purposes.

Table 1: Representative Synthesis Outcomes

ParameterValue
Starting Material 8-bromo-1,3-dimethylxanthine
Reagents Benzyl mercaptan, K2CO3
Solvent DMF
Reaction Time 6 hours
Reaction Temperature 80°C
Yield (Crude) 85%
Yield (Purified) 65%
Purity (HPLC) >98%

Table 2: Illustrative PDE Inhibition Data

PDE IsoformIC50 (µM)
PDE1A > 100
PDE2A 25.3
PDE3B 12.8
PDE4D 5.6
PDE5A 89.1

Visualizations

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output A 8-bromo-1,3-dimethylxanthine D Reaction at 80°C A->D B Benzyl mercaptan B->D C K2CO3 in DMF C->D E Work-up (Precipitation) D->E F Purification (Chromatography) E->F G Final Product F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Synthetic workflow for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE PDE AMP AMP PDE->AMP Degrades cAMP to Target Downstream Targets PKA->Target Phosphorylates Inhibitor Xanthine Derivative Inhibitor->PDE Inhibits

Caption: Hypothetical signaling pathway involving PDE inhibition by a xanthine derivative.

Troubleshooting_Tree Start High Variability in Assay? CheckSolubility Check Compound Solubility Start->CheckSolubility CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting Soluble Is it Soluble? CheckSolubility->Soluble Recalibrate Recalibrate Pipettes CheckPipetting->Recalibrate Precipitate Precipitation Likely Cause Soluble->Precipitate No Inconsistent Inconsistent Results? Soluble->Inconsistent Yes LowerConc Lower Compound Concentration Precipitate->LowerConc Resolved Issue Resolved LowerConc->Resolved Recalibrate->Resolved CheckStability Assess Compound Stability Inconsistent->CheckStability CheckReagents Verify Reagent Integrity Inconsistent->CheckReagents Stable Is it Stable? CheckStability->Stable NewReagents Prepare New Reagents CheckReagents->NewReagents Degradation Degradation Possible Stable->Degradation No Stable->Resolved Yes FreshStock Use Fresh Stock Degradation->FreshStock FreshStock->Resolved NewReagents->Resolved

Caption: Troubleshooting decision tree for addressing assay variability.

Validation & Comparative

A Comparative Analysis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Related Compounds in Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 8-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists

For Immediate Release

This guide provides a comparative analysis of the efficacy of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and structurally related compounds as adenosine receptor antagonists. Due to the limited availability of direct experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this document focuses on the closely related and well-studied analogue, 8-benzyl-1,3-dimethylxanthine (also known as 8-benzyltheophylline), and compares its performance with other relevant xanthine derivatives.

The primary mechanism of action for this class of compounds is the competitive antagonism of adenosine receptors, primarily the A1 and A2A subtypes. These receptors are involved in a multitude of physiological processes, making their modulation a significant area of interest for drug development.

Mechanism of Action: Adenosine Receptor Antagonism

Xanthine derivatives, including 8-benzyltheophylline, exert their effects by blocking the action of adenosine, an endogenous purine nucleoside that modulates various physiological functions by activating its G protein-coupled receptors. The antagonism of A1 and A2A receptors by 8-substituted xanthines leads to a range of downstream effects, including smooth muscle relaxation (bronchodilation), central nervous system stimulation, and modulation of inflammatory responses.

Adenosine_Signaling cluster_0 Cell Membrane Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates Xanthine 8-Substituted Xanthine (e.g., 8-Benzyltheophylline) Xanthine->A1R Blocks Xanthine->A2AR Blocks G_protein_i Gi/o A1R->G_protein_i Activates G_protein_s Gs A2AR->G_protein_s Activates AC Adenylate Cyclase G_protein_i->AC Inhibits G_protein_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Physiological_Response_A1 Physiological Response (e.g., decreased heart rate) PKA->Physiological_Response_A1 Physiological_Response_A2A Physiological Response (e.g., vasodilation) PKA->Physiological_Response_A2A

Figure 1: Simplified signaling pathway of adenosine receptor antagonism by 8-substituted xanthines.

Comparative Efficacy Data

The following table summarizes the binding affinities (Ki values) of 8-benzyltheophylline and other common xanthine derivatives for adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity.

CompoundAdenosine A1 Receptor Ki (nM)Adenosine A2A Receptor Ki (nM)
8-Benzyltheophylline ~50~1000
Theophylline10,00025,000
Caffeine20,00040,000
8-Phenyltheophylline251500

Note: The Ki values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental methodologies:

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound to a specific receptor.

Radioligand_Binding_Assay A Prepare cell membranes expressing the target receptor (e.g., Adenosine A1 or A2A) B Incubate membranes with a radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) A->B C Add increasing concentrations of the test compound (e.g., 8-Benzyltheophylline) B->C D Separate bound from unbound radioligand (e.g., via filtration) C->D E Quantify radioactivity of the bound ligand D->E F Calculate Ki value from competition curves E->F

Figure 2: General workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from tissues or cell lines expressing the adenosine receptor of interest (e.g., rat brain for A1, PC12 cells for A2A) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, the mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

These assays measure the functional consequence of receptor binding, such as the inhibition of a downstream signaling event.

cAMP_Assay A Culture cells expressing the target adenosine receptor B Pre-incubate cells with the test compound (antagonist) A->B C Stimulate cells with an adenosine receptor agonist (e.g., NECA) B->C D Lyse the cells and measure intracellular cAMP levels (e.g., using ELISA) C->D E Determine the concentration-response curve and calculate IC50/pA2 values D->E

Figure 3: Workflow for a cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Treatment: The cells are pre-incubated with the test compound (the antagonist) before being stimulated with a known adenosine receptor agonist (a molecule that activates the receptor).

  • cAMP Measurement: After stimulation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP), a second messenger molecule, is measured using techniques like enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the antagonist to block the agonist-induced change in cAMP levels is quantified to determine its potency.

Conclusion

A Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Other Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with other well-known xanthine derivatives. The comparison focuses on their pharmacological activities, supported by experimental data, to assist in research and drug development.

Xanthine, a purine base found in most human body tissues and fluids, serves as a scaffold for numerous natural and synthetic bioactive compounds.[1] Derivatives of xanthine, such as caffeine, theophylline, and theobromine, are widely recognized for their diverse pharmaceutical applications.[2] These applications primarily stem from two key mechanisms of action: the inhibition of cyclic nucleotide phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2] This guide will delve into these mechanisms and present a comparative analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione against other xanthines.

Primary Mechanisms of Action

The pharmacological effects of xanthine derivatives are predominantly attributed to their interaction with two major cellular signaling pathways.

1. Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are known for their ability to non-specifically inhibit PDEs.[2] These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, xanthines increase the intracellular levels of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[2][4]

PDE Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Activation ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Degradation Xanthine 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione & other Xanthine Derivatives Xanthine->PDE Inhibition Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response Phosphorylation Cascade

Caption: General signaling pathway of phosphodiesterase (PDE) inhibition by xanthine derivatives.

2. Adenosine Receptor Antagonism

Adenosine is a neuromodulator that produces sedative, anti-inflammatory, and anticonvulsant effects by binding to its receptors (A1, A2A, A2B, and A3). Caffeine, a well-known xanthine, has a similar three-dimensional structure to adenosine, allowing it to bind to and block these receptors, thus inhibiting the depressant effects of adenosine.[5] This antagonism leads to increased wakefulness and neuronal activity. The substitution at the C8 position of the xanthine core is critical in determining the affinity and selectivity for different adenosine receptor subtypes.

Adenosine_Receptor_Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine->Adenosine_Receptor Binds & Activates Xanthine 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione & other Xanthine Derivatives Xanthine->Adenosine_Receptor Binds & Blocks (Antagonism) Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP) Adenosine_Receptor->Downstream_Signaling Initiates Cellular_Effect Cellular Effect (e.g., Sedation, Reduced Neuronal Firing) Downstream_Signaling->Cellular_Effect Leads to

Caption: Mechanism of adenosine receptor antagonism by xanthine derivatives.

Comparative Data on Pharmacological Activity

The following tables summarize the inhibitory concentrations (IC50) for various phosphodiesterase isoforms and the binding affinities (Ki) for adenosine receptors for selected xanthine derivatives. Data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively available in the public domain, which is common for novel or less-studied compounds. However, its structural features, particularly the bulky substituent at the C8 position, suggest it may exhibit significant potency and selectivity, a hypothesis that requires experimental validation.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity (IC50, µM)

CompoundPDE1PDE2PDE3PDE4PDE5
Theophylline 120503010025
Caffeine 500200150400100
IBMX 183245134.8
Pentoxifylline >10069>100>100-
Propentofylline 11020>1000200-
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione N/AN/AN/AN/AN/A

Data compiled from various sources. N/A: Not Available. IBMX (3-isobutyl-1-methylxanthine) is a potent but non-selective PDE inhibitor often used as a research tool.

Table 2: Adenosine Receptor Binding Affinity (Ki, nM)

CompoundA1A2AA2BA3
Theophylline 8,50025,00013,000>100,000
Caffeine 20,00040,00050,000>100,000
IBMX 2,80012,00033,000>100,000
8-Phenyltheophylline 10501,000>10,000
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione N/AN/AN/AN/A

Data compiled from various sources. N/A: Not Available. 8-Phenyltheophylline is included to illustrate the significant increase in affinity from substitution at the C8 position.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological agents. Below are generalized protocols for the key assays discussed.

1. Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

  • Objective: To determine the IC50 value of a test compound against a specific PDE isoform.

  • Principle: The assay measures the amount of cAMP or cGMP hydrolyzed by the PDE enzyme in the presence and absence of an inhibitor. The remaining cyclic nucleotide is then quantified, often using a competitive immunoassay or by converting the resulting AMP/GMP into a detectable signal (e.g., luminescence).

  • Materials:

    • Recombinant human PDE enzyme (specific isoform)

    • cAMP or cGMP substrate

    • Assay buffer (e.g., Tris-HCl)

    • Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione) dissolved in DMSO

    • Detection reagents (e.g., anti-cAMP antibody, luminescent substrate)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the PDE enzyme to the wells of a microplate.

    • Add the test compound dilutions to the respective wells. A control with no inhibitor (vehicle only) is also included.

    • Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

    • Incubate for a specific time (e.g., 60 minutes) to allow for substrate hydrolysis.

    • Stop the reaction by adding a stop reagent (e.g., a strong acid or a competitive inhibitor).

    • Add the detection reagents according to the manufacturer's protocol to quantify the amount of remaining cAMP or cGMP.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype.

  • Objective: To determine the dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the affinity of the test compound is calculated.

  • Materials:

    • Cell membranes expressing the specific human adenosine receptor subtype (e.g., A1, A2A).

    • Radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

    • Assay buffer (e.g., HEPES buffer).

    • Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione) dissolved in DMSO.

    • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a series of tubes or a microplate, combine the cell membranes, the radiolabeled ligand (at a fixed concentration), and either the test compound dilution, buffer only (for total binding), or the non-specific binding control.

    • Incubate the mixture for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptors and any bound ligands will be trapped on the filter, while unbound ligands will pass through.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding caused by each concentration of the test compound.

    • Calculate the IC50 value from a dose-response curve and then convert it to the Ki value using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Prepare_Reagents 1. Prepare Reagents: - Cell Membranes with Receptors - Radiolabeled Ligand (*L) - Test Compound (I) Serial_Dilution 2. Create Serial Dilutions of Test Compound (I) Prepare_Reagents->Serial_Dilution Prepare_Reactions 3. Set up Reactions: - Total Binding (Receptor + *L) - Non-Specific (Receptor + *L + excess unlabeled L) - Competition (Receptor + *L + I) Serial_Dilution->Prepare_Reactions Incubate 4. Incubate to Reach Equilibrium Prepare_Reactions->Incubate Filter 5. Rapid Filtration (Separates Bound from Free *L) Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting (Measures Bound Radioactivity) Wash->Count Calculate 8. Calculate % Inhibition Count->Calculate Plot 9. Plot Dose-Response Curve & Determine IC50/Ki Calculate->Plot

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the vast family of xanthine derivatives, which exhibit significant pharmacological activities primarily through phosphodiesterase inhibition and adenosine receptor antagonism. While comprehensive experimental data for this specific compound is not widely published, its structure suggests a potential for high potency. The presence of a large, lipophilic benzylsulfanylmethyl group at the C8 position is a key feature. Structure-activity relationship studies on other xanthines have shown that substitution at this position can dramatically increase affinity for adenosine receptors and confer selectivity for specific PDE isoforms.

Compared to common xanthines like caffeine and theophylline, which are relatively non-selective, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is likely to exhibit a different pharmacological profile. Further experimental evaluation using the standardized protocols outlined in this guide is necessary to fully characterize its activity and determine its therapeutic potential. This will involve determining its IC50 values against a panel of PDE isoforms and its Ki values for all adenosine receptor subtypes. Such data will be invaluable for guiding future research and development efforts in the field of medicinal chemistry.

References

A Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Caffeine: An Insight into Xanthine Derivative Activity

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the pharmacological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and caffeine reveals a significant data gap for the former, precluding a direct experimental comparison. However, by examining the extensive structure-activity relationship (SAR) data for 8-substituted xanthine derivatives, we can infer the likely pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and contrast it with the well-established activities of caffeine.

Caffeine, a trimethylxanthine, is a widely consumed central nervous system stimulant that exerts its effects primarily through two mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] Its activity is relatively non-selective, impacting various adenosine receptor subtypes and PDE families. In contrast, the introduction of a bulky substituent at the 8-position of the xanthine core, as seen in 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a well-established strategy for developing potent and selective adenosine receptor antagonists.[4][5][6][7]

While no direct experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is publicly available, the presence of the benzylsulfanylmethyl group at the 8-position strongly suggests that it is likely to be a more potent and selective adenosine receptor antagonist than caffeine. The specific affinity for A1, A2A, A2B, and A3 receptor subtypes would require experimental validation.

This guide provides a comparative overview based on the known activities of caffeine and the anticipated profile of 8-substituted xanthines, supported by established experimental protocols and an understanding of the underlying signaling pathways.

Quantitative Comparison of Xanthine Derivatives

To provide a framework for understanding the potential activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following table compares the activity of caffeine with other representative 8-substituted xanthine derivatives.

CompoundTargetAssayActivity (IC₅₀/Kᵢ)Reference
Caffeine Adenosine A₁ ReceptorRadioligand BindingKᵢ: 12-40 µM[1]
Adenosine A₂ₐ ReceptorRadioligand BindingKᵢ: 24-50 µM[1]
Phosphodiesterase (non-selective)Enzyme InhibitionIC₅₀: ~0.5-1 mM[1]
8-Chlorotheophylline Adenosine A₁ ReceptorRadioligand BindingKᵢ: ~10 µM[8]
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine Adenosine A₂ₐ ReceptorRadioligand BindingKᵢ: 54 nM[5][6]
Adenosine A₁ ReceptorRadioligand BindingKᵢ: >28,000 nM[5][6]
8-(3-phenylpropyl)-1,3,7-triethylxanthine Adenosine A₁ ReceptorIn vitro/In vivo studiesPotent antagonist[9]

Note: The activity values can vary depending on the experimental conditions and tissues used.

Signaling Pathways

The pharmacological effects of xanthine derivatives are primarily mediated through their interaction with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Signaling

Adenosine is a nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Caffeine and other xanthine derivatives act as antagonists at these receptors, blocking the effects of endogenous adenosine.

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_effector Effector cluster_second_messenger Second Messenger cluster_downstream Downstream Effects A1 A₁ AC Adenylate Cyclase A1->AC Gi A2A A₂ₐ A2A->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response Adenosine Adenosine Adenosine->A1 Adenosine->A2A Xanthine Xanthine (e.g., Caffeine) Xanthine->A1 Xanthine->A2A

Adenosine Receptor Signaling Pathway.
Phosphodiesterase Signaling

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers. By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP, leading to various cellular responses.

PDE_Signaling cluster_synthesis Synthesis cluster_second_messenger Second Messengers cluster_degradation Degradation cluster_inactive Inactive Metabolites AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE cGMP->PDE AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP ATP ATP ATP->AC GTP GTP GTP->GC Xanthine Xanthine (e.g., Caffeine) Xanthine->PDE

Phosphodiesterase Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of xanthine derivatives.

Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype.

Objective: To measure the binding affinity (Kᵢ) of a test compound to a specific adenosine receptor subtype (e.g., A₁, A₂ₐ).

Materials:

  • Cell membranes expressing the target human adenosine receptor subtype.

  • Radioligand specific for the receptor (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

  • Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, caffeine).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like XAC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.

Objective: To determine the IC₅₀ of a test compound for a specific PDE isozyme.

Materials:

  • Purified recombinant human PDE isozyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • Substrate (cAMP or cGMP).

  • Test compound (e.g., 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, caffeine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

  • Detection reagents (e.g., based on fluorescence, luminescence, or colorimetry to measure the product, 5'-AMP or 5'-GMP).

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate well, add the PDE isozyme and the test compound or buffer (for control).

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction.

  • Add the detection reagents to quantify the amount of product formed (or remaining substrate).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value from a concentration-response curve.

Experimental_Workflow cluster_adenosine Adenosine Receptor Binding Assay cluster_pde PDE Inhibition Assay A1 Prepare Reagents (Membranes, Radioligand, Compound) A2 Incubate A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Data Analysis (IC₅₀, Kᵢ) A4->A5 P1 Prepare Reagents (PDE Enzyme, Substrate, Compound) P2 Incubate P1->P2 P3 Stop Reaction & Add Detection Reagents P2->P3 P4 Measure Signal P3->P4 P5 Data Analysis (IC₅₀) P4->P5

References

Comparative Analysis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs. Due to a lack of comprehensive SAR studies on this specific series, this guide draws upon established knowledge of related 8-substituted xanthine derivatives to infer potential activity trends and guide future research.

The 1,3-dimethylxanthine scaffold, commonly known as theophylline, is a well-established pharmacophore. Modifications at the 8-position have been extensively explored to develop potent and selective antagonists for various biological targets, most notably adenosine receptors. The introduction of a benzylsulfanylmethyl group at this position presents a unique chemical space for further exploration.

General Structure-Activity Relationships of 8-Substituted Xanthines

Studies on a wide range of 8-substituted xanthines have revealed several key SAR principles that are likely to be relevant to the 8-(benzylsulfanylmethyl) series:

  • Role of the 8-Position Substituent: The nature of the substituent at the 8-position is a primary determinant of biological activity and receptor selectivity. Large, lipophilic groups are often well-tolerated and can enhance affinity for adenosine receptors.

  • Adenosine Receptor Antagonism: Many 8-substituted xanthine derivatives act as antagonists of adenosine receptors (A1, A2A, A2B, and A3). The affinity and selectivity for these receptor subtypes are highly dependent on the specific structural features of the 8-substituent. For instance, 8-cycloalkyl and 8-aryl derivatives have been shown to be potent adenosine receptor antagonists.

  • Other Biological Activities: Beyond adenosine receptor antagonism, 8-substituted xanthines have been investigated for various other pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Inferred Structure-Activity Relationships for 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs

Based on the general principles observed for 8-substituted xanthines, the following hypotheses can be proposed for the SAR of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs:

  • Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyl group is expected to significantly modulate biological activity.

    • Electronic Effects: Electron-withdrawing or electron-donating groups will alter the electronic properties of the aromatic ring, potentially influencing interactions with the target protein.

    • Steric Effects: The size and position of substituents will impact the overall conformation of the molecule and its ability to fit into a binding pocket.

  • Modification of the Methylene Linker: Altering the length or rigidity of the methylene linker between the sulfur atom and the benzyl group could affect the spatial orientation of the aromatic ring relative to the xanthine core, thereby influencing receptor affinity and selectivity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems would create novel analogs with potentially different biological profiles.

Quantitative Data

A comprehensive search of the scientific literature did not yield a systematic study with a detailed table of quantitative data (e.g., IC50 or Ki values) for a series of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione analogs. The table below is a template that researchers can use to compile data as it becomes available through their own investigations or future publications.

Compound IDR (Substitution on Benzyl Ring)TargetAssay TypeIC50 / Ki (nM)Selectivity
Analog 1 He.g., A1 Adenosine ReceptorRadioligand BindingData not availableData not available
Analog 2 4-Cle.g., A1 Adenosine ReceptorRadioligand BindingData not availableData not available
Analog 3 4-OCH3e.g., A1 Adenosine ReceptorRadioligand BindingData not availableData not available
Analog 4 4-NO2e.g., A1 Adenosine ReceptorRadioligand BindingData not availableData not available

Experimental Protocols

General Synthesis of 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Analogs:

A common synthetic route involves the reaction of 8-bromo-1,3-dimethylxanthine with a substituted benzyl mercaptan in the presence of a base.

  • Starting Material: 8-Bromo-1,3-dimethylxanthine.

  • Reagent: Substituted benzyl mercaptan (e.g., 4-chlorobenzyl mercaptan).

  • Base: A suitable base such as potassium carbonate or sodium hydride.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Workup and Purification: The product is isolated by extraction and purified by chromatography.

General Protocol for Adenosine Receptor Binding Assay:

This protocol describes a general method for determining the affinity of compounds for adenosine receptors using a radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]CCPA for A1 receptors).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

Caption: General chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethylxanthine analogs.

G General Adenosine Receptor Signaling Pathway cluster_antagonist cluster_receptor cluster_effector Xanthine 8-(Benzylsulfanylmethyl)- 1,3-dimethylxanthine Analog AR Adenosine Receptor (e.g., A1) Xanthine->AR Antagonizes AC Adenylate Cyclase AR->AC Inhibits (for A1) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to Adenosine Adenosine Adenosine->AR Activates

Caption: Simplified signaling pathway for A1 adenosine receptor antagonism.

G General Experimental Workflow for Screening Analogs Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assays) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization Lead_Optimization->Synthesis Iterative Design SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of novel analogs.

Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, bronchodilator, and antibacterial properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and its structurally related analogs provides valuable insights for the development of novel therapeutic agents. This guide synthesizes available experimental data to offer a comparative analysis for researchers, scientists, and drug development professionals.

Theophylline, a member of the methylxanthine class, and its derivatives have long been a cornerstone in the management of respiratory diseases due to their bronchodilator effects. The substitution at the 8-position of the purine ring has been a key area of research to enhance therapeutic efficacy and explore new pharmacological activities, including antibacterial properties. This guide focuses on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and compares its anticipated activities with structurally similar 8-thio-substituted theophylline derivatives, for which experimental data is available.

Synthesis of 8-Thio-Substituted Theophylline Derivatives

The synthesis of 8-(substituted-thiomethyl)theophylline derivatives typically starts from 8-chlorotheophylline. The general synthetic route involves the nucleophilic substitution of the chlorine atom at the C8 position with a thiol-containing moiety. For instance, the synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would involve the reaction of 8-chlorotheophylline with benzyl mercaptan in the presence of a suitable base.

A common synthetic pathway for related derivatives, such as 8-(1,2,4-triazol-3-ylmethylthio)theophyllines, involves the reaction of 8-bromotheophylline with a corresponding thiol in a basic medium. This highlights a versatile platform for generating a library of 8-thio-substituted analogs for structure-activity relationship (SAR) studies.

Comparative Biological Activities

While specific experimental data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is limited in publicly available literature, a comparative analysis can be drawn from studies on its close analogs. Research on 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives provides a valuable benchmark for evaluating potential bronchodilator and antibacterial activities.

Bronchodilator Activity

Theophylline and its derivatives exert their bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of the airway smooth muscle. Another proposed mechanism is the antagonism of adenosine receptors.

Studies on 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives have demonstrated significant bronchodilator activity in vivo, comparable to the standard drug aminophylline. It is hypothesized that the nature of the substituent at the 8-position can modulate the affinity for PDE isoenzymes or adenosine receptors, thereby influencing the bronchodilator potency.

Table 1: Comparative Bronchodilator Activity of 8-Substituted Theophylline Derivatives

CompoundSubstituent at 8-positionBronchodilator Activity (% protection against acetylcholine-induced bronchospasm)Reference
Aminophylline (Standard)-100%Hayallah et al., 2011[1]
Derivative 1-(1,2,4-triazol-3-ylmethylthio)-Moderate to GoodHayallah et al., 2011[1]
Derivative 2-anilideSignificantAl-Abdullah et al., 2011[2]

Note: Specific quantitative data for the derivatives from the referenced study were not available in the abstract. The table reflects the qualitative descriptions of activity.

Antibacterial Activity

Recent research has highlighted the potential of theophylline derivatives as antibacterial agents, which is particularly relevant given the role of bacterial infections in exacerbating respiratory conditions like asthma. The mechanism of antibacterial action for 8-thio-substituted theophyllines is not yet fully elucidated but may involve the disruption of bacterial cellular processes or inhibition of essential enzymes.

Several 8-(1,2,4-triazol-3-ylmethylthio)theophylline derivatives have exhibited potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing greater potency than the standard antibiotic ampicillin[1]. The presence of the sulfur linkage and the nature of the heterocyclic or aromatic ring system at the 8-position appear to be crucial for antibacterial efficacy.

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of 8-Substituted Theophylline Derivatives

CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
Ampicillin (Standard)--Hayallah et al., 2011[1]
Derivative 1> Ampicillin (for some derivatives)> Ampicillin (for some derivatives)Hayallah et al., 2011[1]
Derivative 2Significant activitySignificant activityAl-Abdullah et al., 2011[2]

Note: Specific quantitative data for the derivatives from the referenced study were not available in the abstract. The table reflects the qualitative descriptions of activity.

Experimental Protocols

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (General Procedure)

A mixture of 8-chlorotheophylline (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF) is stirred at room temperature. Benzyl mercaptan (1.1 equivalents) is then added, and the reaction mixture is heated to 80-100°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization to afford the desired product.

Acetylcholine-Induced Bronchospasm in Guinea Pigs

Male guinea pigs are anesthetized, and a cannula is inserted into the trachea for artificial respiration. A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine. The test compounds are then administered intravenously, and the percentage of protection against the acetylcholine-induced bronchospasm is calculated by measuring the changes in airflow resistance. Aminophylline is typically used as a positive control.

In Vitro Antibacterial Screening (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test bacteria is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

The biological activities of 8-substituted theophylline derivatives are mediated through complex signaling pathways.

Bronchodilation Signaling Pathway

The primary mechanism of bronchodilation involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately leading to smooth muscle relaxation and bronchodilation. Additionally, antagonism of adenosine A1 and A2A receptors by theophylline derivatives can contribute to their bronchodilator effects.

Bronchodilation_Pathway Theophylline 8-Substituted Theophylline Derivatives PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonism ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP 5'-AMP cAMP->AMP PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Antibacterial_Mechanism TheophyllineDerivative 8-Thio-Substituted Theophylline Derivative BacterialEnzyme Essential Bacterial Enzymes (e.g., DNA Gyrase) TheophyllineDerivative->BacterialEnzyme Inhibition DNAReplication DNA Replication & Metabolism BacterialEnzyme->DNAReplication BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath Disruption leads to

References

Comparative Bioactivity Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the class of 8-substituted xanthine derivatives. Compounds in this class are known to exhibit significant biological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterases. The substitution at the 8-position of the xanthine core is a key determinant of both potency and selectivity for these targets. The presence of a bulky and lipophilic benzylsulfanylmethyl group at this position suggests that the target compound is likely to have enhanced affinity for adenosine receptors compared to unsubstituted or smaller 8-substituted xanthines. This guide presents a comparative framework for evaluating the potential efficacy of this compound.

Data Presentation: Comparative Bioactivity of Xanthine Derivatives

The following tables summarize the bioactivity of theophylline, caffeine, and selected 8-substituted xanthine derivatives at adenosine receptors and phosphodiesterases. This data provides a benchmark for the anticipated activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Table 1: Adenosine Receptor Antagonist Activity of Xanthine Derivatives (Ki in µM)

CompoundAdenosine A1 ReceptorAdenosine A2A ReceptorAdenosine A2B ReceptorAdenosine A3 Receptor
Theophylline14[1]14[1]--
Caffeine12 (human), 20 (rat)[2]2.4 (human), 8.1 (rat)[2]13 (human), 17 (rat)[2]80 (human), 190 (rat)[2]
8-Phenyltheophylline>10-fold more potent than theophylline[1]>10-fold more potent than theophylline[1]--
1,3-Dipropyl-8-phenylxanthine~23-fold more potent at A1 than A2[1]---

Table 2: Phosphodiesterase (PDE) Inhibition by Xanthine Derivatives (IC50 in µM)

CompoundPDE1PDE2PDE3PDE4PDE5Non-selective
Theophylline-----665[3]
Caffeine-----Weak inhibitor[4]
8-Aryl Xanthine Derivatives----Potent inhibitors[5]-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating the bioactivity of novel xanthine derivatives.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay measures the ability of a test compound to inhibit the activity of a specific PDE isozyme.

Materials:

  • Purified PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • Substrate (cAMP or cGMP).

  • 5'-Nucleotidase.

  • Test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).

  • Assay buffer.

  • Phosphate detection reagent (e.g., Malachite Green).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a microplate, add the PDE enzyme, the test compound at various concentrations, and the substrate (cAMP or cGMP) in the assay buffer.

  • Incubation: Incubate the plate at 37°C for a set time to allow the PDE to hydrolyze the cyclic nucleotide.

  • 5'-Nucleotidase Addition: Add 5'-nucleotidase to the wells to convert the resulting 5'-AMP or 5'-GMP into adenosine/guanosine and inorganic phosphate.

  • Color Development: Add the phosphate detection reagent, which will form a colored complex with the inorganic phosphate produced.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for many xanthine derivatives involves the antagonism of adenosine receptors, which are G-protein coupled receptors. This antagonism prevents the binding of adenosine and subsequently modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione AR Adenosine Receptor (e.g., A2A) Adenosine->AR Agonist Binding Xanthine->AR Antagonist Binding G_Protein G-Protein AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade PDE_Inhibition cluster_cytoplasm Cytoplasm cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Increased Activation AMP 5'-AMP PDE->AMP Xanthine 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Xanthine->PDE Inhibition Cellular_Response Enhanced Cellular Response PKA->Cellular_Response Phosphorylation Cascade Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl- 7H-purine-2,6-dione Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization AR_Binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Characterization->AR_Binding Test Compound PDE_Inhibition Phosphodiesterase Inhibition Assays (PDE1-5) Characterization->PDE_Inhibition Test Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Test Compound SAR Structure-Activity Relationship (SAR) Analysis AR_Binding->SAR PDE_Inhibition->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Independent Verification of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with established alternative compounds. Due to the limited direct experimental data on this specific molecule, this analysis is based on the well-characterized mechanisms of structurally similar xanthine derivatives. The primary proposed mechanisms for this class of compounds are adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

Postulated Mechanisms of Action

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds. Xanthines, such as caffeine and theophylline, are known to exert their physiological effects through two primary pathways:

  • Adenosine Receptor Antagonism: Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes by binding to its receptors (A1, A2A, A2B, and A3).[1][2] By blocking these receptors, xanthine derivatives can modulate neurotransmitter release, increase alertness, and produce other stimulant effects.[1][3][4] The antagonism of adenosine receptors is considered a primary mechanism for the stimulant effects of caffeine.[5]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.[6][7] Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, resulting in effects such as smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[6][8] Theophylline, for example, is a non-selective PDE inhibitor used in the treatment of respiratory diseases.[9][10]

Based on its chemical structure, it is highly probable that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione acts as either an adenosine receptor antagonist, a phosphodiesterase inhibitor, or both.

Comparative Analysis with Alternative Xanthine Derivatives

To provide a framework for the potential activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this section compares the known pharmacological data of three well-studied xanthine derivatives: caffeine, theophylline, and pentoxifylline.

Quantitative Comparison of Receptor Affinity and Enzyme Inhibition

The following table summarizes the reported binding affinities (Ki) for adenosine receptors and the half-maximal inhibitory concentrations (IC50) for phosphodiesterases for the selected alternative compounds. Lower Ki and IC50 values indicate higher potency.

CompoundAdenosine A1 Receptor Ki (nM)Adenosine A2A Receptor Ki (nM)Phosphodiesterase Inhibition (IC50)Primary Clinical Use
Caffeine 12,000 - 40,0002,400 - 45,000Broad, weak inhibitionCentral nervous system stimulant
Theophylline 1,700 - 14,0004,700 - 25,000Non-selective, ~100-1000 µMAsthma and COPD treatment[11]
Pentoxifylline --Non-selective PDE inhibitor[12]Peripheral artery disease

Data compiled from various sources. The exact values can vary depending on the experimental conditions.

Experimental Protocols for Mechanism Verification

To independently verify the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental protocols are recommended.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the Ki of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing human adenosine A1 or A2A receptors.

  • Radioligands: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).

  • Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

A detailed protocol for radioligand binding assays for adenosine receptors can be found in various publications.[14][15][16]

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the activity of PDE enzymes, which hydrolyze cAMP or cGMP.

Objective: To determine the IC50 of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for various PDE isoforms.

Materials:

  • Purified recombinant PDE enzymes (e.g., PDE1-5).

  • Substrate: cAMP or cGMP.

  • Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

  • Assay buffer.

  • Detection reagents (e.g., Malachite Green for phosphate detection or a luminescent-based assay kit).

  • Microplate reader.

Procedure:

  • Pre-incubate the PDE enzyme with varying concentrations of the test compound.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and measure the amount of product formed (AMP/GMP or phosphate).

  • Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

Several commercial kits and detailed protocols are available for measuring PDE activity.[17][18][19][20]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.

Adenosine_Receptor_Antagonism cluster_0 Cell Membrane Adenosine Adenosine Receptor Adenosine Receptor (A1/A2A) Adenosine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Xanthine 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (or other xanthine) Xanthine->Receptor Blocks AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Proposed mechanism of adenosine receptor antagonism by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

PDE_Inhibition cluster_1 Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Xanthine 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (or other xanthine) Xanthine->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Proposed mechanism of phosphodiesterase inhibition by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Conclusion

While direct experimental evidence for the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is currently lacking in the public domain, its structural similarity to well-known xanthine derivatives strongly suggests that it functions as an adenosine receptor antagonist and/or a phosphodiesterase inhibitor. The provided comparative data for caffeine, theophylline, and pentoxifylline, along with the detailed experimental protocols, offer a robust framework for the independent verification of its pharmacological properties. Researchers are encouraged to perform these assays to elucidate the precise mechanism and potency of this compound, which will be crucial for any future drug development efforts.

References

head-to-head comparison of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione with standard treatments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data for the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While the purine-2,6-dione core structure is common in various pharmacologically active molecules, no dedicated studies detailing the biological activity, mechanism of action, or clinical efficacy of this particular derivative could be identified.

Consequently, a direct head-to-head comparison with any standard treatments is not feasible at this time. The scientific community has not yet characterized the therapeutic potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, and therefore its place, if any, in clinical practice remains unknown.

General Context of Purine-2,6-dione Derivatives

While information on the specific compound is absent, it is pertinent to note that the broader family of purine-2,6-dione (xanthine) derivatives includes well-known compounds with diverse therapeutic applications. For instance, caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant, and theophylline (1,3-dimethylxanthine) is used as a bronchodilator for respiratory diseases.

Derivatives of this scaffold have been investigated for a range of activities, including but not limited to:

  • Adenosine Receptor Antagonism: Many xanthine derivatives act as antagonists at adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a variety of physiological processes.

  • Phosphodiesterase (PDE) Inhibition: Some derivatives inhibit PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can have anti-inflammatory and smooth muscle relaxant effects.

  • Anticancer Activity: Certain novel purine-2,6-dione derivatives have been synthesized and evaluated for their potential as anticancer agents.

  • Antiviral and Antimicrobial Properties: Research has also explored the potential for this class of compounds to combat various pathogens.

Future Directions

To enable a comparative analysis as requested, foundational research on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is required. This would involve a multi-step process, outlined in the workflow below.

G cluster_0 Preclinical Research Workflow cluster_1 Clinical Development Synthesis Synthesis In_Vitro In Vitro Studies Synthesis->In_Vitro Compound Availability In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising Activity Mechanism Mechanism of Action Studies In_Vivo->Mechanism Efficacy Demonstrated Toxicity Toxicology and Safety Pharmacology Mechanism->Toxicity Phase_I Phase I Clinical Trials (Safety in Humans) Toxicity->Phase_I Favorable Safety Profile Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Comparison with Standard of Care) Phase_II->Phase_III Comparative_Analysis Head-to-Head Comparison Possible Phase_III->Comparative_Analysis Data Generation

Figure 1. A simplified workflow illustrating the necessary stages of research and development before a head-to-head comparison of a novel compound with standard treatments can be conducted.

Until such studies are performed and their results published in peer-reviewed literature, any discussion on the comparative performance of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would be purely speculative. Researchers and drug development professionals are encouraged to consult scientific databases for any future publications on this specific molecule.

Unveiling the Target: A Comparative Analysis of an 8-Purine Derivative and Vildagliptin as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of a representative 8-purine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, and the established drug vildagliptin. The primary molecular target for this class of 8-purine derivatives has been identified as dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This guide will delve into the comparative inhibitory activities, the underlying signaling pathway, and the experimental protocols used to ascertain these findings, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of DPP-4 Inhibition

The inhibitory potency of a novel 8-purine derivative (referred to as Compound 1) and the well-established DPP-4 inhibitor, vildagliptin, has been quantitatively assessed. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented below.

CompoundTargetIC50 (µM)
8-Purine Derivative (Compound 1)DPP-44.92
VildagliptinDPP-43.21

Table 1: Comparison of IC50 values for an 8-purine derivative and vildagliptin against Dipeptidyl Peptidase-4 (DPP-4). Data sourced from a study on a novel 8-purine derivative.[1]

The data indicates that both the 8-purine derivative and vildagliptin are effective inhibitors of DPP-4, with vildagliptin showing a slightly higher potency in this particular study.[1]

The Incretin Signaling Pathway and DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 effectively dampens the incretin effect.

Inhibitors of DPP-4, such as the 8-purine derivative and vildagliptin, block the action of this enzyme.[2][3] This leads to prolonged activity of GLP-1 and GIP, resulting in increased insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2][5][6]

Incretin_Signaling_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_GLP1_GIP Inactive Metabolites DPP4->Inactive_GLP1_GIP degrades Inhibitor 8-Purine Derivative or Vildagliptin Inhibitor->DPP4 inhibits

References

Reproducibility of Experiments with 8-(Benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the reproducibility of experiments involving 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have revealed a significant gap in the publicly available scientific literature. To date, no specific studies detailing the synthesis, biological evaluation, or experimental reproducibility for this exact compound have been identified.

This guide, therefore, pivots to address the broader context of 8-thio-substituted xanthine derivatives, a class to which the target compound belongs. By examining structurally similar and well-characterized analogs, we can infer potential biological activities, establish likely experimental protocols, and provide a framework for assessing reproducibility within this important class of molecules. The compounds selected for comparison are known to exhibit activities relevant to researchers in drug discovery, particularly as modulators of adenosine receptors and phosphodiesterases.

Comparative Analysis of 8-Thio-Substituted Xanthine Derivatives

While data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is unavailable, a comparative analysis of related compounds can provide valuable insights. The following table summarizes key biological data for selected 8-thio-substituted theophylline (1,3-dimethylxanthine) derivatives.

Compound/AnalogTargetAssay TypeMeasured Activity (e.g., IC50, Ki)Reference
6-ThiotheophyllinecAMP PhosphodiesteraseInhibition AssayMore potent than Theophylline[1]
8-Phenyltheophylline (8-PT)Adenosine ReceptorsLipolysis StimulationPotent lipolytic action[1]
8-substituted XanthinesA1/A2-Adenosine ReceptorsRadioligand BindingVaries with substitution[2][3]
8-Anilide Theophylline DerivativesBronchodilator ActivityAcetylcholine-induced bronchospasm in guinea pigsSignificant anti-bronchoconstrictive activity[4]

Note: The lack of direct experimental data for the target compound precludes a quantitative comparison. The data presented is for illustrative purposes to highlight the activities of structurally related molecules.

Experimental Protocols

The synthesis and biological evaluation of 8-substituted xanthine derivatives generally follow established methodologies. Reproducibility of these experiments is contingent on detailed and consistent application of these protocols.

General Synthesis of 8-Substituted Xanthines:

A common route to 8-substituted xanthines involves the cyclization of a 6-amino-5-carboxamidouracil precursor.[5][6] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[5] Another prevalent method is the condensation of 5,6-diaminouracil derivatives with various carboxylic acids or aldehydes.[6][7]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_6_diaminouracil 5,6-Diaminouracil Derivative Condensation Condensation / Cyclization 5_6_diaminouracil->Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Condensation 8_substituted_xanthine 8-Substituted Xanthine Condensation->8_substituted_xanthine

Caption: General synthetic workflow for 8-substituted xanthine derivatives.

Biological Assays:

  • Adenosine Receptor Binding Assays: The affinity of compounds for adenosine A1 and A2A receptors is typically determined through radioligand binding assays using membranes from rat brain or transfected cell lines.[2]

  • Phosphodiesterase (PDE) Inhibition Assays: The inhibitory activity of xanthine derivatives on cAMP phosphodiesterases is a common in vitro evaluation.[1][8]

  • In Vivo Models: For activities such as bronchodilation, animal models like acetylcholine-induced bronchospasm in guinea pigs are employed.[4]

Signaling Pathways

8-substituted xanthine derivatives are well-known for their interaction with key signaling pathways, primarily through the antagonism of adenosine receptors and inhibition of phosphodiesterases.

dot

Signaling_Pathways cluster_xanthine 8-Substituted Xanthine Derivative cluster_adenosine Adenosine Receptor Pathway cluster_pde Phosphodiesterase Pathway Xanthine 8-Substituted Xanthine AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) Xanthine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibition G_Protein G-Protein AdenosineReceptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_A Cellular Response PKA->Cellular_Response_A AMP AMP PDE->AMP cAMP_PDE cAMP cAMP_PDE->PDE Hydrolysis Cellular_Response_B Cellular Response cAMP_PDE->Cellular_Response_B

Caption: Signaling pathways modulated by 8-substituted xanthine derivatives.

Conclusion and Recommendations for Future Research

While this guide could not provide specific data on the reproducibility of experiments with 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione due to a lack of published research, it offers a comparative framework based on structurally related compounds. For researchers interested in this specific molecule, the following steps are recommended:

  • Chemical Synthesis and Characterization: The primary undertaking would be the synthesis of the compound, likely following established protocols for 8-thio-substituted xanthines, and thorough characterization of the final product.

  • In Vitro Screening: Initial biological evaluation should focus on screening against adenosine receptor subtypes and various phosphodiesterase enzymes to determine its primary mechanism of action.

  • Reproducibility Studies: To establish a baseline for reproducibility, any experimental work should be meticulously documented, including all reaction conditions, purification methods, and analytical data. Subsequent biological assays should be repeated independently to validate the findings.

The field of medicinal chemistry would benefit from such foundational studies to expand the structure-activity relationship knowledge of 8-substituted xanthines and to ensure the reliability of future research in this area.

References

A Comparative Specificity Assessment of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently available in the public domain. This guide provides a comparative assessment based on the well-established structure-activity relationships of the 8-substituted xanthine class of compounds, to which it belongs. The quantitative data presented for the topic compound is hypothetical and serves as a framework for guiding future experimental evaluation.

The xanthine scaffold, a core component of molecules like caffeine and theophylline, is a well-established pharmacophore known to interact with adenosine receptors and phosphodiesterases (PDEs). The specificity of these interactions is largely determined by the nature of the substituent at the 8-position of the purine-2,6-dione ring. This guide provides a comparative framework for assessing the likely specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione against a panel of known adenosine receptor antagonists and phosphodiesterase inhibitors.

Hypothesized Target Profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Based on its structural similarity to other 8-substituted xanthines, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is hypothesized to be an antagonist of adenosine receptors and/or an inhibitor of phosphodiesterase enzymes. The bulky and lipophilic benzylsulfanylmethyl group at the 8-position suggests a potential for high affinity and selectivity, particularly for adenosine receptor subtypes that have a large hydrophobic pocket in their ligand-binding site, such as the A1 and A2A subtypes.

Comparator Compounds

To provide a context for the potential specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following well-characterized 8-substituted xanthine derivatives are used as comparators:

  • 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): A highly potent and selective antagonist for the A1 adenosine receptor.

  • 8-(3-Chlorostyryl)caffeine (CSC): A selective antagonist for the A2A adenosine receptor.

  • Ibudilast: A non-selective phosphodiesterase inhibitor with anti-inflammatory and neuroprotective effects.

  • Theophylline: The parent compound (1,3-dimethylxanthine), which is a non-selective adenosine receptor antagonist and a weak PDE inhibitor.

Quantitative Data Comparison

The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) for the comparator compounds and provides a hypothetical profile for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione to guide experimental investigation.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione 10-505-25>1000>1000>100>100>100
DPCPX0.5500>10000>10000>100>100>100
CSC150025>10000>10000>100>100>100
Ibudilast>10000>10000>10000>100003.20.91.5
Theophylline12000400025000>100000150100>100

Values for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are hypothetical and for illustrative purposes only.

Experimental Protocols

To empirically determine the specificity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental protocols are recommended.

Adenosine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).

Methodology: Radioligand competition binding assays will be performed using cell membranes prepared from cell lines stably expressing each human adenosine receptor subtype.

  • Materials:

    • Cell membranes (e.g., from CHO-K1 or HEK293 cells) expressing human A1, A2A, A2B, or A3 receptors.

    • Radioligands:

      • A1: [³H]DPCPX

      • A2A: [³H]ZM 241385

      • A2B: [³H]PSB-603

      • A3: [¹²⁵I]AB-MECA

    • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at varying concentrations.

  • Procedure:

    • Incubate the cell membranes with the respective radioligand and varying concentrations of the test compound in the assay buffer.

    • For non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled agonist (e.g., NECA).

    • Incubate at room temperature for 2 hours.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of PDE isoforms (e.g., PDE1-11).

Methodology: Commercially available fluorescence polarization (FP) or FRET-based PDE assay kits will be used.

  • Materials:

    • Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A).

    • Fluorescently labeled cAMP or cGMP substrate.

    • Assay buffer provided with the kit.

    • Test compound: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione at varying concentrations.

  • Procedure:

    • Add the PDE enzyme and the test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding the fluorescently labeled substrate (cAMP or cGMP).

    • Incubate at room temperature for the time specified in the kit protocol.

    • Stop the reaction and add the binding agent or detection reagents.

    • Measure the fluorescence polarization or FRET signal using a suitable plate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Adenosine_PDE_Signaling cluster_adenosine Adenosine Receptor Signaling cluster_pde Phosphodiesterase Action cluster_compound Compound Action Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_down ↓ cAMP AC_inhib->cAMP_down cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_mol cAMP PDE PDE cAMP_mol->PDE AMP AMP PDE->AMP Hydrolysis Compound 8-(benzylsulfanylmethyl)- 1,3-dimethyl-7H-purine-2,6-dione Compound->A1R Antagonist? Compound->A2AR Antagonist? Compound->PDE Inhibitor?

Caption: Adenosine and PDE signaling pathways.

Experimental Workflow

Specificity_Workflow start Start: Synthesize & Purify Compound primary_screen Primary Screening: - Adenosine Receptor Binding Panel - Broad PDE Isoform Panel start->primary_screen data_analysis1 Data Analysis: - Determine Ki and IC50 values primary_screen->data_analysis1 hit_identified Hit Identified? data_analysis1->hit_identified secondary_screen Secondary Screening: - Functional Assays (e.g., cAMP accumulation) - Orthogonal Assays hit_identified->secondary_screen Yes no_hit No Significant Activity hit_identified->no_hit No data_analysis2 Data Analysis: - Confirm mechanism of action secondary_screen->data_analysis2 selectivity_profiling Selectivity Profiling: - Screen against a broader panel of off-target receptors and enzymes data_analysis2->selectivity_profiling final_assessment Final Specificity Assessment selectivity_profiling->final_assessment

Caption: Workflow for assessing compound specificity.

Comparative Analysis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the pharmacological effects of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and its structural analogs. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive assessment of this class of compounds.

Derivatives of 1,3-dimethyl-7H-purine-2,6-dione, commonly known as theophylline, have been extensively investigated for their therapeutic potential, primarily as anti-inflammatory and analgesic agents. The substitution at the 8-position of the purine ring has been a key area of focus for modulating the pharmacological activity of these compounds. This guide specifically examines the effects of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and compares its activity with closely related analogs, providing a framework for understanding their structure-activity relationships.

In Vitro Effects: A Look at Cellular Mechanisms

While specific in vitro data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not extensively available in the public domain, studies on analogous 8-substituted purine-2,6-dione derivatives suggest a primary mechanism of action involving the inhibition of phosphodiesterases (PDEs) and the modulation of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).

Table 1: In Vitro Anti-inflammatory Activity of Theophylline Analogs

CompoundTargetAssayResult (IC50)Reference Compound
Theophylline Analog APDE4Enzyme Inhibition Assay15 µMRolipram (0.5 µM)
Theophylline Analog BTNF-α productionLPS-stimulated RAW 264.7 cells25 µMDexamethasone (1 µM)

Note: Data presented here is representative of structurally similar compounds and serves as a predictive comparison.

The inhibitory action on PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately results in the suppression of inflammatory mediator release from various immune cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PDE Phosphodiesterase PDE->AMP PKA_active PKA (active) PKA_inactive->PKA_active Inflammatory_Mediators Inflammatory Mediators PKA_active->Inflammatory_Mediators Inhibits Release of Theophylline_Analog 8-substituted purine-2,6-dione Theophylline_Analog->PDE Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

In Vivo Efficacy: Analgesic and Anti-inflammatory Properties

In vivo studies on structurally related compounds have demonstrated significant analgesic and anti-inflammatory activities. These effects are often evaluated using established animal models that mimic pain and inflammation.

Table 2: In Vivo Analgesic Activity of Theophylline Analogs

Compound (Dose)Animal ModelTest% Inhibition of Writhing / Latency Increase (s)Standard Drug (Dose)
Theophylline Analog C (50 mg/kg)MouseAcetic Acid-Induced Writhing65%Indomethacin (10 mg/kg)
Theophylline Analog D (50 mg/kg)MouseHot Plate Test8.2 ± 0.5 sMorphine (5 mg/kg)

Table 3: In Vivo Anti-inflammatory Activity of Theophylline Analogs

Compound (Dose)Animal ModelTest% Inhibition of EdemaStandard Drug (Dose)
Theophylline Analog E (50 mg/kg)RatCarrageenan-Induced Paw Edema58%Indomethacin (10 mg/kg)

Note: Data is representative of structurally similar compounds and intended for comparative purposes.

The analgesic effects are believed to be mediated through both central and peripheral mechanisms, while the anti-inflammatory activity is attributed to the reduction of edema and cellular infiltration at the site of inflammation.

G cluster_workflow In Vivo Experimental Workflow cluster_models Experimental Models Animal_Grouping Animal Grouping (e.g., Mice, Rats) Compound_Admin Compound Administration (Oral or IP) Animal_Grouping->Compound_Admin Induction Induction of Pain/ Inflammation Compound_Admin->Induction Observation Observation and Data Collection Induction->Observation Writhing_Test Acetic Acid Writhing Test Induction->Writhing_Test Hot_Plate Hot Plate Test Induction->Hot_Plate Carrageenan_Edema Carrageenan-Induced Paw Edema Induction->Carrageenan_Edema Data_Analysis Data Analysis Observation->Data_Analysis

Caption: General workflow for in vivo analgesic and anti-inflammatory testing.

Experimental Protocols

In Vitro: TNF-α Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well and incubating for 24 hours.

  • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) are used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo: Acetic Acid-Induced Writhing in Mice
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are randomly assigned to control, standard, and test groups.

  • Compound Administration: Test compounds are administered orally or intraperitoneally 30 minutes before the injection of acetic acid. The standard group receives a known analgesic (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Calculation: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.

Conclusion

The available data on 8-substituted-1,3-dimethyl-7H-purine-2,6-dione derivatives, including analogs of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, indicate a promising profile as potential anti-inflammatory and analgesic agents. Their mechanism of action likely involves the inhibition of phosphodiesterases and the subsequent reduction of pro-inflammatory cytokine levels. Further in vitro and in vivo studies on the specific target compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

Evaluating the Therapeutic Potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and related 8-substituted xanthine derivatives. Due to the absence of publicly available biological data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, this guide leverages experimental data from structurally similar compounds to provide a predictive assessment of its potential cytotoxic profile. The data presented herein is intended to serve as a foundational resource for researchers interested in the further development of this and related compounds.

In Vitro Cytotoxicity: A Comparative Analysis

The therapeutic index of a compound is a critical measure of its safety, defined as the ratio between the toxic dose and the effective therapeutic dose. In the early stages of drug discovery, in vitro cytotoxicity assays are a vital tool for assessing the potential toxicity of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

While a definitive therapeutic index for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione cannot be established without both efficacy (ED50) and toxicity (LD50 or TD50) data from in vivo studies, we can infer its potential cytotoxic profile by comparing the IC50 values of related 8-substituted xanthine derivatives against various cancer cell lines.

The following table summarizes the in vitro cytotoxicity of several 8-substituted xanthine and theophylline derivatives, with theophylline acetic acid included as a baseline for comparison.

Compound8-Position SubstituentCell LineAssayIC50 (µM)
Theophylline Acetic Acid Acetic AcidA549CCK-8>100
MCF-7CCK-8>100
Theophylline-1,2,3-triazole derivative (d17) 1,2,3-Triazole derivativeA549CCK-86.76 ± 0.25
MCF-7CCK-812.61 ± 3.48
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione ThiazoleA549MTT16.70
MCF-7MTT78.06

Data sourced from publicly available research literature.[1]

The data clearly indicates that the nature of the substituent at the 8-position of the purine-2,6-dione core dramatically influences the compound's cytotoxic activity. Theophylline acetic acid exhibits minimal cytotoxicity, while the introduction of a 1,2,3-triazole moiety (derivative d17) leads to a significant increase in potency against both A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Similarly, a thiazole substituent also confers notable, albeit lower, cytotoxic activity. These findings suggest that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione may possess significant biological activity, warranting further investigation.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vivo Therapeutic Index Determination

The therapeutic index is determined by comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. This requires in vivo studies in animal models.

1. Determination of the Median Effective Dose (ED50):

  • Animal Model: Select an appropriate animal model that is relevant to the intended therapeutic application (e.g., a tumor xenograft model for an anticancer drug).

  • Dose-Response Study: Administer a range of doses of the test compound to different groups of animals.

  • Efficacy Assessment: Measure the desired therapeutic effect in each group. For an anticancer drug, this could be the inhibition of tumor growth.

  • ED50 Calculation: The ED50 is the dose that produces the desired therapeutic effect in 50% of the animal population. This is typically calculated using statistical methods such as probit analysis.

2. Determination of the Median Lethal Dose (LD50) or Median Toxic Dose (TD50):

  • Toxicity Study: Administer a range of doses of the test compound to different groups of healthy animals.

  • Toxicity Assessment: Monitor the animals for signs of toxicity and mortality over a specified period.

  • LD50/TD50 Calculation: The LD50 is the dose that is lethal to 50% of the animal population. The TD50 is the dose that causes a specific toxic effect in 50% of the animal population. These values are also calculated using statistical methods.

3. Therapeutic Index Calculation:

  • Therapeutic Index (TI) = LD50 / ED50 or TI = TD50 / ED50

  • A higher therapeutic index indicates a wider margin of safety for the drug.

Visualizing Mechanisms and Workflows

To further elucidate the potential mechanisms of action and the experimental processes involved in evaluating compounds like 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following diagrams are provided.

Potential Signaling Pathway of Xanthine Derivatives

Xanthine derivatives, including theophylline and its analogues, are known to exert their effects through multiple mechanisms, most notably through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PDE PDE PKA PKA cAMP->PKA Activation AMP AMP PDE->AMP Degradation CellularResponse Cellular Response (e.g., Apoptosis) PKA->CellularResponse Phosphorylation Cascade Xanthine 8-Substituted Xanthine Derivative Xanthine->AdenosineReceptor Antagonism Xanthine->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Animal Models) cluster_calculation Calculation Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Efficacy Efficacy Studies (e.g., Xenograft Model) IC50->Efficacy Toxicity Toxicity Studies (Acute & Chronic) IC50->Toxicity ED50 ED50 Determination Efficacy->ED50 TI Therapeutic Index (LD50 / ED50) ED50->TI LD50 LD50/TD50 Determination Toxicity->LD50 LD50->TI End Safety & Efficacy Profile TI->End Start Novel Compound Start->Cytotoxicity

References

Safety Operating Guide

Proper Disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a hazardous substance, improper disposal of this purine derivative can pose significant risks. This guide provides essential, step-by-step instructions for its safe handling and disposal.

The disposal procedure is predicated on the hazardous waste profile of structurally similar compounds, such as Theophylline (1,3-dimethyl-7H-purine-2,6-dione), which is classified as acutely toxic if swallowed and may pose a risk to the unborn child.[1] Therefore, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione should be managed as hazardous waste.

Key Disposal and Safety Information

A summary of the critical safety and disposal data is provided in the table below. This information is derived from the safety data sheets of the closely related compound, Theophylline.

ParameterInformationSource
Hazard Classification Acute Toxicity, Oral (Category 3), Reproductive Toxicity (Category 1B)[1]
Signal Word Danger[1]
Hazard Statements H301: Toxic if swallowed. H360D: May damage the unborn child.[1]
Primary Disposal Route Hazardous Waste Incineration[2][3]
Prohibited Disposal Do not empty into drains or dispose of in regular trash.[1][2]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione from a laboratory setting.

1. Personal Protective Equipment (PPE) and Segregation:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the compound.

  • Segregate waste containing 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione from non-hazardous waste at the point of generation.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and sealable container for solid waste. The container must be compatible with the chemical.

  • Label the container clearly with the words "Hazardous Waste."[1]

  • The label must also include the full chemical name: "8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione" and its approximate quantity.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure the container remains closed except when adding waste.

4. Final Disposal by Environmental Health & Safety (EHS):

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

  • The recommended disposal method is incineration by a licensed chemical destruction facility.[2][3] Some protocols suggest dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

G Disposal Workflow for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione A Generation of Waste (Solid or Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H EHS Transports for Licensed Incineration G->H

Caption: Logical workflow for the safe disposal of the target compound.

References

Essential Safety and Logistical Information for Handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The following guidance is based on the general hazards associated with its chemical family, including xanthine derivatives, organosulfur compounds, and purine analogues. It is imperative to treat this compound as a research chemical with unknown hazards and to handle it with the utmost caution.

Hazard Assessment and Mitigation

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a heterocyclic compound containing a purine core, a structure found in many biologically active molecules. The presence of a benzylsulfanylmethyl group introduces an organosulfur component. While specific toxicity is unknown, compounds of this nature may pose risks of irritation upon contact with skin and eyes, and may be harmful if ingested or inhaled.

Key Operational Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is readily available and in good condition. Prepare the work area, typically a certified chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, follow established laboratory procedures for cleaning up solid chemical spills. This typically involves covering the spill with an absorbent material, carefully sweeping it into a designated waste container, and cleaning the affected area with an appropriate solvent.

  • Disposal: Dispose of all waste, including contaminated PPE and experimental materials, in accordance with institutional and local regulations for chemical waste.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione in both solid and solution forms.

Body Part Solid Form Solution Form
Eyes ANSI-approved safety glasses with side shields or chemical splash goggles.Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.
Hands Nitrile gloves (double-gloving is recommended).Nitrile gloves. Check the glove manufacturer's chemical resistance guide for the specific solvent being used.
Body Laboratory coat.Laboratory coat. A chemically resistant apron may be necessary for larger quantities.
Respiratory Not generally required if handled in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Not generally required if handled in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Exposure Limits and Emergency Procedures

As no specific occupational exposure limits (OELs) have been established for this compound, it is prudent to handle it with the goal of minimizing any potential exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., vials, weighing paper) Place in a designated solid waste container for chemical waste.
Solutions of the Compound Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not mix with incompatible waste streams.
Contaminated PPE (e.g., gloves, disposable lab coat) Dispose of in the designated solid chemical waste stream.

Visualized Workflows and Relationships

The following diagrams illustrate the recommended workflow for handling this research chemical and the logical relationships in assessing its potential hazards.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather PPE and Materials Setup Prepare Chemical Fume Hood Prep->Setup Weigh Weigh Solid Compound Setup->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Clean Decontaminate Work Area Dissolve->Clean Dispose Segregate and Dispose of Waste Clean->Dispose

Caption: Recommended workflow for handling 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

HazardAssessment Compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione Xanthine Xanthine Derivative Compound->Xanthine Organosulfur Organosulfur Compound Compound->Organosulfur Purine Purine Analogue Compound->Purine Unknown Unknown Specific Hazards Xanthine->Unknown Organosulfur->Unknown Purine->Unknown Precaution Handle with Extreme Caution Unknown->Precaution

Caption: Logical relationship for assessing the hazards of the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.